molecular formula C11H15NO4S B1306704 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid CAS No. 69676-71-7

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B1306704
CAS No.: 69676-71-7
M. Wt: 257.31 g/mol
InChI Key: OCFPTFVQZWHPPH-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFPTFVQZWHPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390537
Record name 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69676-71-7
Record name 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid , commonly known as


-Tosyl-2-aminobutyric acid  or 

-Tosyl-homoalanine
, is a sulfonamide-protected derivative of the non-proteinogenic amino acid 2-aminobutyric acid (AABA). This compound serves as a critical chiral building block in organic synthesis, particularly in the preparation of peptidomimetics, chiral aziridines, and complex alkaloids. Its sulfonamide moiety provides orthogonal protection for the amine functionality, enhancing stability against hydrolysis while enabling specific alkylation chemistries (e.g., Fukuyama alkylation) that are inaccessible to carbamate-protected (Boc/Fmoc) analogs.

Part 1: Physicochemical Profile[1][2][3][4]

The following specifications define the chemical identity and physical behavior of the compound.

PropertySpecification
IUPAC Name 2-[(4-Methylbenzenesulfonyl)amino]butanoic acid
Common Synonyms

-Tosyl-2-aminobutyric acid;

-Ts-AABA; 2-(p-Toluenesulfonamido)butyric acid
Molecular Formula

Molecular Weight 257.31 g/mol
Parent Amino Acid 2-Aminobutyric acid (CAS: 80-60-4 for DL; 1492-24-6 for L)
Physical State White to off-white crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); Soluble in aqueous base (

); Sparingly soluble in water; Insoluble in non-polar hydrocarbons.[1][2][3][4][5][6][7][8][9][10]
Acidity (pKa)

;

Melting Point Typically 125–145 °C (Dependent on enantiomeric purity and polymorph)
Structural Visualization

The molecule consists of a butyric acid backbone with a


-toluenesulfonyl (tosyl) group attached to the 

-nitrogen.

ChemicalStructure Tosyl Tosyl Group (p-Me-Ph-SO2-) Amine Sulfonamide Nitrogen (-NH-) Tosyl->Amine Sulfonyl bond AlphaCarbon Alpha Carbon (Chiral Center) Amine->AlphaCarbon N-C bond SideChain Ethyl Side Chain (-CH2-CH3) AlphaCarbon->SideChain Side chain Carboxyl Carboxylic Acid (-COOH) AlphaCarbon->Carboxyl Backbone

Figure 1: Structural connectivity of N-Tosyl-2-aminobutyric acid, highlighting the sulfonamide linkage.

Part 2: Synthesis & Preparation Protocol

The standard synthesis involves the Schotten-Baumann reaction, coupling 2-aminobutyric acid with


-toluenesulfonyl chloride (TsCl) under basic conditions. This method ensures the selective sulfonylation of the amine while maintaining the integrity of the carboxylic acid as a soluble salt.
Reagents Required[8]
  • Substrate: 2-Aminobutyric acid (L-isomer or racemate).

  • Reagent:

    
    -Toluenesulfonyl chloride (TsCl) (1.1 equivalents).
    
  • Base: Sodium Hydroxide (NaOH) (2.0 - 2.5 equivalents) or Sodium Carbonate (

    
    ).
    
  • Solvent: Water/Tetrahydrofuran (THF) or Water/Acetone (1:1 mixture).

  • Acid: 1M Hydrochloric acid (HCl) for precipitation.

Step-by-Step Methodology
  • Dissolution: Dissolve 2-aminobutyric acid (10 mmol) in 20 mL of 1M NaOH (20 mmol). Ensure complete dissolution to form the sodium carboxylate salt.

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of

    
    -toluenesulfonyl chloride (11 mmol) in 10 mL of THF (or acetone) dropwise over 30 minutes.
    
    • Note: Maintaining low temperature prevents the hydrolysis of TsCl by the aqueous base.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. Monitor pH; if it drops below 8, add small aliquots of base to maintain alkalinity (ensuring the amine remains nucleophilic and the product remains soluble).

  • Workup:

    • Evaporate the organic solvent (THF/Acetone) under reduced pressure.

    • Wash the remaining aqueous phase with diethyl ether (

      
      ) to remove unreacted TsCl and non-acidic impurities.
      
  • Isolation: Acidify the aqueous phase carefully with 1M HCl to pH ~2. The

    
    -tosyl amino acid will precipitate as a white solid.
    
    • Troubleshooting: If an oil forms, extract with ethyl acetate, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain the pure product.

SynthesisFlow Step1 Step 1: Dissolve 2-Aminobutyric Acid in 1M NaOH (pH > 10) Step2 Step 2: Add TsCl in THF (0°C, Dropwise) Step1->Step2 Step3 Step 3: Stir at RT (4-12h) Maintain pH > 8 Step2->Step3 Step4 Step 4: Wash Aqueous Phase with Ether (Remove TsCl) Step3->Step4 Step5 Step 5: Acidify with HCl to pH 2 Precipitate Product Step4->Step5

Figure 2: Workflow for the Schotten-Baumann synthesis of N-Tosyl-2-aminobutyric acid.

Part 3: Chemical Reactivity & Mechanisms

The


-tosyl group is not merely a protecting group; it alters the electronic landscape of the molecule, enabling unique transformations.
Acidic Character & Alkylation (Fukuyama Conditions)

Unlike amides, the sulfonamide proton (


) is relatively acidic (

). This allows for deprotonation by weak bases (e.g.,

) and subsequent alkylation.
  • Mechanism: The sulfonamide anion acts as a nucleophile, attacking alkyl halides. This is a key route for synthesizing

    
    -alkylated amino acids.
    
  • Mitsunobu Reaction: The sulfonamide nitrogen can also participate in Mitsunobu coupling with alcohols, a reaction difficult to achieve with simple amides.

Carboxylic Acid Activation

The carboxylic acid moiety remains free for coupling.

  • Peptide Coupling: Can be activated using standard agents (EDC, HATU) to form amide bonds. The electron-withdrawing tosyl group reduces the nucleophilicity of the nitrogen, preventing self-condensation (diketopiperazine formation) but also making the nitrogen a poor nucleophile for subsequent couplings unless deprotected.

Deprotection Strategies

The tosyl group is robust and stable to acid (TFA, HCl) and mild base. Removal requires harsh reductive conditions, which ensures it survives orthogonal deprotection steps (e.g., Boc removal).

  • Method A (Birch-like): Sodium in liquid ammonia or Sodium/Naphthalene in THF. This reductively cleaves the S-N bond.

  • Method B (Acidic): Hot concentrated HBr/Acetic acid (harsh, rarely used for sensitive substrates).

Reactivity Compound N-Tosyl-2-aminobutyric acid Alkylation N-Alkylation (R-X, K2CO3) Compound->Alkylation via Sulfonamide Anion Coupling Peptide Coupling (R-NH2, EDC) Compound->Coupling via Carboxyl Activation Deprotection Detosylation (Na/Naphthalene) Compound->Deprotection Reductive Cleavage

Figure 3: Primary reactivity pathways for N-Tosyl-2-aminobutyric acid.

Part 4: Applications in Drug Discovery[14]

Chiral Pool Building Block

Starting from enantiopure L-2-aminobutyric acid (L-homoalanine), the


-tosyl derivative retains chirality. It is used to synthesize:
  • Chiral Aziridines: Treatment of the reduced alcohol (

    
    -tosyl-2-aminobutanol) with base leads to intramolecular cyclization, forming chiral aziridines. These are potent electrophiles for ring-opening reactions to create complex amines [1].
    
  • Unnatural Amino Acids: Used as a scaffold for generating conformationally restricted peptide analogs.

Peptidomimetics

The tosyl group mimics the spatial and electronic properties of certain transition states in enzyme active sites. Sulfonamide-based inhibitors often exhibit improved metabolic stability compared to carboxamides due to resistance against proteases.

Supramolecular Chemistry

The sulfonamide NH is a strong hydrogen bond donor. Derivatives of this compound are used in crystal engineering to form robust "supramolecular synthons" with hydrogen bond acceptors, stabilizing specific crystal packing arrangements [2].

References

  • Direct Synthesis of N-Tosyl Aziridines.

    • Source: Berry, B. et al. (2002). Molecules, 7, 903.
    • Context: Describes the use of N-tosyl amino acid derivatives as precursors for chiral aziridines via reduction and cycliz
  • Sulfonamide Hydrogen Bonding. Source: Cambridge Structural Database (CSD) Analysis. Context: General reference to the utility of sulfonamides in supramolecular assembly and crystal engineering.
  • 2-Aminobutyric Acid Properties.

    • Source: PubChem Compound Summary for CID 6657.
    • Context: Physical properties of the parent amino acid scaffold.[10][11]

  • Schotten-Baumann Reaction Conditions.

    • Source: Organic Syntheses, Coll.[12] Vol. 3, p.88.

    • Context: Standard protocols for amino acid protection.

Sources

An In-depth Technical Guide to N-Tosyl-2-aminobutyric Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Tosyl-2-aminobutyric acid, a protected amino acid derivative with significant applications in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes key technical data, field-proven insights, and detailed methodologies to support your research and development endeavors.

Core Compound Identity

N-Tosyl-2-aminobutyric acid is a derivative of the non-proteinogenic amino acid 2-aminobutyric acid. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the primary amine, enabling selective reactions at the carboxylic acid moiety. This protection strategy is fundamental in peptide synthesis and the construction of complex molecular architectures.[1]

Chemical Structure and Properties
PropertyValueSource/Calculation
Molecular Formula C11H15NO4SCalculated
Molecular Weight 257.31 g/mol Calculated
CAS Number Not readily available in searched databases.-
Parent Compound (L-2-Aminobutyric Acid) CAS 1492-24-6[2][3][4]
Parent Compound (D-2-Aminobutyric Acid) CAS 2623-91-8[5][6][7]
Parent Compound (DL-2-Aminobutyric Acid) CAS 2835-81-6[8][9]
Related Derivative CAS 80226-64-8 (L-2-aminobutyric acid benzyl ester para-toluenesulfonate)

Note on CAS Number: A specific CAS number for the free acid form of N-Tosyl-2-aminobutyric acid is not consistently reported in major chemical databases. Researchers should reference the CAS number of the parent amino acid enantiomer used in their synthesis.

The molecular weight is calculated by adding the mass of the tosyl group (C7H7SO2, 155.2 g/mol ) to the mass of 2-aminobutyric acid (C4H9NO2, 103.12 g/mol )[2][3][4] and subtracting the mass of a hydrogen atom from the amine and a hydroxyl group from the sulfonic acid to form the sulfonamide bond.

Synthesis of N-Tosyl-2-aminobutyric Acid: A Validated Protocol

The synthesis of N-Tosyl-2-aminobutyric acid is typically achieved through the reaction of 2-aminobutyric acid with p-toluenesulfonyl chloride in an alkaline aqueous medium. This method, known as the Schotten-Baumann reaction, is a reliable and widely used procedure for the N-protection of amino acids.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Tosylation Reaction cluster_workup Work-up and Isolation A Dissolve 2-Aminobutyric Acid in 1M NaOH B Cool solution to 0-5 °C in an ice bath A->B C Add p-toluenesulfonyl chloride portion-wise with vigorous stirring B->C D Maintain pH at 9-10 with additional 1M NaOH C->D E Stir at room temperature for 2-4 hours D->E F Wash with diethyl ether to remove unreacted TsCl E->F G Acidify aqueous layer to pH 2 with concentrated HCl F->G H Collect precipitate by filtration G->H I Wash with cold water and dry H->I J J I->J N-Tosyl-2-aminobutyric acid

Caption: Synthetic workflow for N-Tosyl-2-aminobutyric acid.

Step-by-Step Methodology

Materials:

  • L-2-Aminobutyric acid (or D- or DL-form)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a flask equipped with a magnetic stir bar, dissolve 10.3 g (0.1 mol) of 2-aminobutyric acid in 100 mL of 1 M NaOH solution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Tosylation: While maintaining the temperature below 10 °C, add 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in small portions over 30 minutes. Simultaneously, add 1 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction: After the addition of p-toluenesulfonyl chloride is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted p-toluenesulfonyl chloride. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding concentrated hydrochloric acid with stirring. A white precipitate of N-Tosyl-2-aminobutyric acid will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of cold distilled water and dry under vacuum to yield the final product.

Self-Validation: The purity of the synthesized N-Tosyl-2-aminobutyric acid can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected spectroscopic data should be consistent with the N-tosylated structure.

Applications in Research and Drug Development

The primary utility of N-Tosyl-2-aminobutyric acid lies in its role as a chiral building block in organic synthesis, particularly in the construction of peptides and other bioactive molecules.

Peptide Synthesis

The tosyl group provides robust protection of the amine functionality, allowing for the activation of the carboxyl group and subsequent amide bond formation without self-polymerization.[1] This is a cornerstone of solution-phase peptide synthesis.[10]

Peptide_Synthesis cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_deprotection N-Terminal Deprotection A N-Tosyl-2-aminobutyric acid C Activated Ester A->C B Activating Agent (e.g., DCC, EDC) B->C E Dipeptide C->E D Amino Acid Ester (N-terminus of growing peptide) D->E G Free N-Terminus E->G F Deprotecting Agent F->G H Longer Peptide Chain G->H Further Coupling Cycles

Caption: Role of N-Tosyl-2-aminobutyric acid in peptide synthesis.

Synthesis of Chiral Ligands and Catalysts

The defined stereochemistry of N-Tosyl-2-aminobutyric acid makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations.

Precursor for Bioactive Molecules

N-Tosyl-2-aminobutyric acid can serve as a starting material for the synthesis of various biologically active compounds. For instance, derivatives of aminobutyric acid have been explored as potential inhibitors of enzymes such as GABA transaminase, which is implicated in neurological disorders.[11]

Mechanistic Insights: The Role of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is an excellent protecting group for amines for several key reasons:

  • Stability: The N-S bond is stable to a wide range of reaction conditions, including acidic, basic (non-nucleophilic), and oxidative conditions.[1]

  • Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions.

  • Crystallinity: Tosylated compounds are often crystalline, which facilitates their purification by recrystallization.

  • Cleavage: While stable, the tosyl group can be removed under specific reductive conditions, such as with sodium in liquid ammonia or with samarium(II) iodide, allowing for the deprotection of the amine at a desired stage of the synthesis.[10]

Conclusion

N-Tosyl-2-aminobutyric acid is a versatile and indispensable tool in the arsenal of the synthetic organic chemist. Its well-defined properties and reliable synthesis make it a crucial building block for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

  • Bieber, L. W., & da Costa, R. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]

  • Goyal, S., et al. (2025). Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. ResearchGate. [Link]

  • Mohamed, Y. (1973). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Australian Journal of Chemistry. [Link]

  • Li, J., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

  • Bieber, L. W., & da Costa, R. C. (2025). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. [Link]

  • Google Patents. (n.d.).
  • Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. [Link]

  • PubChem. (n.d.). (-)-2-Aminobutyric acid. [Link]

  • mzCloud. (2016). L 2 Aminobutyric acid. [Link]

  • Milan, M., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 47. [Link]

  • Figshare. (2025). Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. [Link]

  • Pioselli, B., et al. (2020). Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. Molecules, 25(24), 5900. [Link]

  • Wu, Q., et al. (2022). Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Frontiers in Nutrition, 9, 1011142. [Link]

  • Taylor & Francis Online. (n.d.). Γ-aminobutyric acid – Knowledge and References. [Link]

  • Wikipedia. (n.d.). α-Aminobutyric acid. [Link]

  • Veeprho. (n.d.). D-2-Aminobutyric acid | CAS 2623-91-8. [Link]

  • Chemistry LibreTexts. (2016). Chapter 18: Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Gamma Aminobutyric Acid. [Link]

  • MDPI. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. [Link]

  • National Institute of Standards and Technology. (n.d.). dl-2-Aminobutyric acid. [Link]

  • Bieber, L. W., & da Costa, R. C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]

Sources

An In-depth Technical Guide to the Structure of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Structure and Function in Medicinal Chemistry

In the landscape of modern drug discovery, the nuanced interplay between a molecule's three-dimensional architecture and its biological activity is a central theme. Non-canonical amino acids, in particular, have emerged as invaluable building blocks for crafting novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.[][2][3] This guide delves into the structural intricacies of a promising, yet under-explored, member of this class: 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid. By dissecting its synthesis, stereochemistry, and spectroscopic signature, we aim to provide a comprehensive resource for researchers poised to unlock its therapeutic potential. The tosyl moiety, a well-established pharmacophore, imparts unique electronic and steric properties, making this N-protected amino acid a compelling candidate for further investigation in oncology, infectious diseases, and beyond.

Molecular Architecture and Physicochemical Landscape

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is a chiral, non-proteinogenic alpha-amino acid derivative. Its structure is characterized by a butanoic acid backbone, with a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom at the alpha-position. This N-protection strategy not only influences the molecule's reactivity but also its potential biological interactions.

The core structure consists of:

  • A butanoic acid moiety, providing a four-carbon chain with a terminal carboxylic acid group.

  • An amino group at the C2 (alpha) position, which is the site of N-tosylation. The presence of a chiral center at this position means the molecule can exist as (R) and (S) enantiomers.

  • A p-toluenesulfonyl (tosyl) group, which is a substituted aromatic ring that significantly impacts the molecule's lipophilicity and electronic properties.

The IUPAC name for this compound is 2-((4-methylphenyl)sulfonamido)butanoic acid.

Predicted Physicochemical Properties

A molecule's behavior in a biological system is largely governed by its physicochemical properties. The following table summarizes the predicted properties for 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid, which are crucial for assessing its drug-likeness.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C11H15NO4SDefines the elemental composition.
Molecular Weight 257.31 g/mol Influences absorption, distribution, and metabolism.
pKa (acidic) ~2-3The acidity of the carboxylic acid group affects its ionization state at physiological pH.
pKa (basic) N/A (amide N is non-basic)The sulfonamide nitrogen is deprotonated only under strongly basic conditions.
LogP ~1.5 - 2.5A measure of lipophilicity, which is critical for membrane permeability and solubility.
Hydrogen Bond Donors 2 (COOH and NH)The capacity to form hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 4 (C=O, OH, and two S=O)The capacity to form hydrogen bonds with biological targets.
Rotatable Bonds 4Contributes to conformational flexibility, which can influence receptor binding.

Synthesis and Purification: A Practical Workflow

The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is typically achieved through the N-tosylation of 2-aminobutanoic acid. This reaction is a standard procedure in peptide and medicinal chemistry, valued for its high yield and reliability.

Synthetic Rationale and Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis. The use of p-toluenesulfonyl chloride (tosyl chloride) as the tosylating agent is standard. The reaction requires a base to neutralize the HCl byproduct and to deprotonate the amino group of the starting material, thereby increasing its nucleophilicity. Sodium hydroxide is a common and cost-effective choice. The reaction is often performed in a biphasic system or in an aqueous-organic solvent mixture to facilitate both the dissolution of the starting materials and the separation of the product.

Detailed Experimental Protocol

Materials:

  • (L)- or (D/L)-2-Aminobutanoic acid

  • p-Toluenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Water (H2O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobutanoic acid (1.0 eq.) and sodium hydroxide (3.0 eq.) in water.

  • Addition of Tosylating Agent: To the stirred solution, add a solution of p-toluenesulfonyl chloride (1.05 eq.) in a minimal amount of a suitable organic solvent like ethanol or THF, dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 348 K for approximately 40 minutes.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Acidification: After the reaction is complete, cool the mixture to room temperature and wash with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted tosyl chloride. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. This will precipitate the N-tosylated product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid.

  • Drying: Dry the purified product under vacuum.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminobutanoic_Acid 2-Aminobutanoic Acid Reaction_Vessel Aqueous-Organic Solvent Stirring at 348 K 2-Aminobutanoic_Acid->Reaction_Vessel Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-{[(4-Methylphenyl)sulfonyl] amino}butanoic acid Recrystallization->Product

Caption: Synthetic workflow for 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid.

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the structure of a newly synthesized compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

    • A triplet for the methyl protons of the ethyl group.

    • A multiplet for the methylene protons of the ethyl group.

    • A multiplet for the alpha-proton.

    • A singlet for the methyl protons of the tosyl group.

    • Two doublets in the aromatic region for the protons on the tosyl ring.

    • A broad singlet for the N-H proton.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. Expected chemical shifts would be in the characteristic regions for aliphatic, aromatic, and carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is expected to show characteristic absorption bands for:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
N-H stretch (sulfonamide)3200-3300
C=O stretch (carboxylic acid)1700-1725
S=O stretch (sulfonamide)1330-1370 and 1140-1180
C=C stretch (aromatic)1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Three-Dimensional Structure and Stereochemistry

The presence of a chiral center at the alpha-carbon means that 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The stereochemistry is critical in drug design, as often only one enantiomer is biologically active.

Biological Significance and Drug Discovery Potential

The incorporation of a tosyl group onto an amino acid scaffold can profoundly influence its biological activity. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and antiviral properties.[5]

Potential Therapeutic Applications
  • Antimicrobial Agents: Many sulfonamide-containing compounds exhibit antimicrobial activity by inhibiting essential metabolic pathways in bacteria and fungi.

  • Anticancer Agents: The tosyl group can serve as a scaffold for the design of enzyme inhibitors that target pathways crucial for cancer cell proliferation.

  • Antiviral Agents: Some sulfonamides have been shown to inhibit viral replication.

The butanoic acid moiety can also contribute to the biological activity, as derivatives of aminobutanoic acid have been investigated as inhibitors of various enzymes and transporters.[6]

Role in Modulating Physicochemical Properties

The tosyl group significantly increases the lipophilicity of the parent amino acid, which can enhance its ability to cross cell membranes. This is a crucial factor for the bioavailability of a drug. Furthermore, the N-tosylation protects the amino group from metabolic degradation, potentially increasing the in vivo half-life of the compound.

BiologicalPotential cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities Molecule Molecule Lipophilicity Increased Lipophilicity Molecule:f0->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Molecule:f0->Metabolic_Stability Antimicrobial Antimicrobial Molecule->Antimicrobial Anticancer Anticancer Molecule->Anticancer Antiviral Antiviral Molecule->Antiviral Drug_Discovery Drug Discovery Candidate Lipophilicity->Drug_Discovery Metabolic_Stability->Drug_Discovery Antimicrobial->Drug_Discovery Anticancer->Drug_Discovery Antiviral->Drug_Discovery

Sources

A Technical Guide to the Solubility of N-Tosyl-alpha-aminobutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical sciences and organic chemistry, the solubility of a compound is a cornerstone physical property that dictates its behavior from synthesis and purification to its ultimate biological activity. For N-Tosyl-alpha-aminobutyric acid, a molecule of interest in synthetic chemistry and potentially as a building block in drug discovery, a comprehensive understanding of its solubility in various organic solvents is paramount. This guide provides a framework for approaching the solubility of N-Tosyl-alpha-aminobutyric acid, from theoretical considerations to detailed experimental determination. As a Senior Application Scientist, the emphasis here is not merely on providing data, but on empowering the researcher to understand, predict, and experimentally verify the solubility of this and similar molecules.

Theoretical Solubility Profile of N-Tosyl-alpha-aminobutyric Acid

To predict the solubility of N-Tosyl-alpha-aminobutyric acid, we must first analyze its molecular structure in the context of the fundamental principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.

The Parent Molecule: α-Aminobutyric Acid

Alpha-aminobutyric acid is an amino acid and, as such, exists as a zwitterion in its solid state and at its isoelectric point in aqueous solution.[1] This ionic character makes it highly polar and thus generally soluble in polar solvents like water, but insoluble in non-polar organic solvents.[1]

The Impact of the N-Tosyl Group

The introduction of a tosyl (p-toluenesulfonyl) group to the amino nitrogen of alpha-aminobutyric acid dramatically alters its physicochemical properties. The tosyl group is a large, non-polar, and lipophilic moiety. Its presence masks the basicity of the amino group and significantly increases the overall non-polar character of the molecule.

Expected Consequences for Solubility:

  • Decreased Aqueous Solubility: The increased lipophilicity will lead to a significant decrease in solubility in water compared to the parent amino acid.

  • Increased Solubility in Organic Solvents: The large, non-polar tosyl group will enhance the solubility of the molecule in a wide range of organic solvents. The degree of solubility will depend on the specific solvent's polarity and its ability to interact with the different functional groups of the molecule.

The molecule retains a polar carboxylic acid group, which can participate in hydrogen bonding. Therefore, it is expected to have good solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF) and in protic solvents that can both donate and accept hydrogen bonds (e.g., alcohols). Its solubility in non-polar solvents like hexane is expected to be low.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[2] This method involves allowing a solid compound to equilibrate with a solvent until the solution is saturated, and then measuring the concentration of the dissolved compound.

Detailed Protocol: Shake-Flask Method for N-Tosyl-alpha-aminobutyric Acid

This protocol provides a robust, self-validating system for the accurate determination of the thermodynamic solubility of N-Tosyl-alpha-aminobutyric acid.

Materials:

  • N-Tosyl-alpha-aminobutyric acid (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide (DMSO), dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-Tosyl-alpha-aminobutyric acid to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining undissolved solid, centrifuge the collected supernatant.

    • Filter the centrifuged supernatant through a syringe filter into a clean vial. This step is crucial to prevent artificially high solubility readings.

  • Analysis:

    • Prepare a series of standard solutions of N-Tosyl-alpha-aminobutyric acid of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered sample solutions by HPLC to determine the concentration of the dissolved compound. A UV detector is typically suitable for this compound due to the aromatic tosyl group.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of N-Tosyl-alpha-aminobutyric acid in the sample solutions.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, g/100 mL, or molarity.

    • It is critical to report the temperature at which the solubility was determined.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Settle excess solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Centrifuge sample2->sample3 sample4 Filter (0.22 µm) sample3->sample4 analysis2 HPLC analysis sample4->analysis2 sample4->analysis2 analysis1 Prepare standards analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3 report report analysis3->report Report solubility (mg/mL, M) at specified T

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput and Alternative Solubility Screening Methods

For early-stage drug discovery and process development where a rapid assessment of solubility is required, high-throughput screening methods can be employed. These methods are generally less accurate than the shake-flask method but offer significant advantages in terms of speed and sample consumption.

  • Turbidimetric Solubility Assay: This method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer or organic solvent and measuring the turbidity that results from precipitation.[4] The concentration at which precipitation is first observed is taken as the kinetic solubility.

  • Nephelometry: This technique measures the light scattered by suspended particles in a solution at a 90-degree angle.[4] It can be used to quantify the amount of precipitated compound and thus determine solubility.

Computational Approaches to Solubility Prediction

In addition to experimental methods, computational models can provide valuable estimates of solubility. These in silico methods are particularly useful for prioritizing compounds for synthesis and for guiding solvent selection.[5]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its solubility.[6] They are trained on large datasets of compounds with known solubilities.

  • Thermodynamic Models (e.g., NRTL-SAC): Models like the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model can predict solubility based on the thermodynamic properties of the solute and solvent.[7] These models often require some experimental data for parameterization but can then be used to predict solubility in a wide range of solvents and solvent mixtures.

Summary of Expected Solubility and Data Presentation

Solvent ClassExample SolventsPredicted Solubility of N-Tosyl-alpha-aminobutyric acidRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the carboxylic acid group.
Polar Aprotic DMSO, DMF, AcetonitrileHighGood hydrogen bond acceptors for the carboxylic acid proton. The polar nature of the solvent can accommodate the polar parts of the molecule.
Non-Polar Aprotic Dichloromethane, Ethyl AcetateModerate to HighThe large non-polar tosyl group will have favorable interactions with these solvents.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule, due to the carboxylic acid, is likely too high for significant solubility in non-polar solvents.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of N-Tosyl-alpha-aminobutyric acid in organic solvents. By combining theoretical predictions with rigorous experimental methods like the shake-flask protocol, researchers can obtain the reliable solubility data necessary for advancing their work in drug discovery and chemical synthesis. The absence of readily available data in the literature should not be seen as a barrier, but rather as an opportunity to apply fundamental scientific principles to characterize this important molecule. Future work should focus on the experimental determination of the solubility of N-Tosyl-alpha-aminobutyric acid in a range of pharmaceutically relevant solvents and the development of predictive computational models for this class of compounds.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374–376. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Hirano, A., Asakura, T., & Tsubouchi, K. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

  • Tuni, M., & Rak, J. (2025). Quantum chemical study of molecular properties of small branched-chain amino acids in water. Journal of Molecular Modeling, 31(1), 23. [Link]

  • Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]

  • Chen, C.-C., & Crafts, P. A. (2006). Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the NRTL-SAC Model. Industrial & Engineering Chemistry Research, 45(13), 4816–4824. [Link]

Sources

Steric & Functional Divergence: N-Tosyl-2-aminobutyric acid vs. N-Tosyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, physiochemical, and functional distinctions between N-Tosyl-2-aminobutyric acid and N-Tosyl-L-valine . While both compounds are sulfonamide-protected


-amino acids synthesized via similar protocols, they diverge fundamentally in their side-chain architecture—an ethyl group versus an isopropyl group. This steric difference dictates their divergent applications: N-Tosyl-L-valine serves as a bulky chiral scaffold for ligand design and proteinogenic research, whereas N-Tosyl-2-aminobutyric acid acts as a critical non-proteinogenic intermediate in the synthesis of antiepileptic drugs (e.g., Levetiracetam).

Molecular Architecture & Physiochemical Properties[1]

The core distinction lies in the alkyl side chain attached to the


-carbon. This variation influences the molecule's hydrophobicity, steric hindrance, and recognition by biological systems.
Structural Comparison
FeatureN-Tosyl-2-aminobutyric acidN-Tosyl-L-valine
CAS Number Variable by stereochemistry (e.g., L-isomer derived from CAS 1492-24-6)17360-25-7 (L-isomer)
Parent Amino Acid 2-Aminobutyric acid (Alpha-aminobutyric acid / Homoalanine)L-Valine
Side Chain Ethyl (

)
Isopropyl (

)
Nature Non-proteinogenic (Unnatural)Proteinogenic (Essential Amino Acid)
Steric Bulk (

)
Moderate (Taft

for Et)
High (Taft

for iPr)
Hydrophobicity Lower LogPHigher LogP (More lipophilic)
Primary Application Drug Intermediate (CNS agents)Chiral Auxiliaries / Ligands
Visualization of Steric Divergence

The following diagram illustrates the structural relationship and the steric impact of the side chains.

G Core N-Tosyl-alpha-Amino Acid Core (Sulfonamide Scaffold) Sub_AABA N-Tosyl-2-aminobutyric acid Side Chain: Ethyl (-CH2CH3) Steric: Moderate Core->Sub_AABA + Ethyl Group Sub_Val N-Tosyl-L-valine Side Chain: Isopropyl (-CH(CH3)2) Steric: High (Branched) Core->Sub_Val + Isopropyl Group App_Drug Application: CNS Drug Synthesis (e.g., Levetiracetam) Sub_AABA->App_Drug Pharmacophore Construction App_Ligand Application: Chiral Ligands/Catalysts (Steric bulk utilized) Sub_Val->App_Ligand Stereo-induction

Caption: Structural divergence of N-tosyl amino acids based on side-chain sterics.

Synthetic Pathways: The Schotten-Baumann Protocol

Both compounds are synthesized via the Schotten-Baumann reaction , a biphasic acylation protocol. The amino acid is dissolved in a basic aqueous solution (to maintain the zwitterion in the anionic form,


 and 

), and treated with p-toluenesulfonyl chloride (Tosyl Chloride).
General Protocol
  • Solubilization: Dissolve the amino acid (1.0 eq) in 1N NaOH (2.0-2.2 eq). The base deprotonates the ammonium group to a nucleophilic amine.

  • Acylation: Add p-toluenesulfonyl chloride (1.1 eq) dropwise (often in an organic solvent like diethyl ether or THF, or as a solid).

  • pH Control: Maintain pH > 9 to neutralize HCl generated during the reaction.

  • Acidification: Upon completion, acidify with HCl to precipitate the N-tosyl derivative.

  • Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane.

Critical Process Differences

While the chemistry is identical, the purification behavior differs:

  • N-Tosyl-L-valine: Due to the bulky isopropyl group, this derivative crystallizes readily and is often used to resolve racemic valine or as a standard for crystallinity.

  • N-Tosyl-2-aminobutyric acid: The ethyl chain is more flexible. Crystallization kinetics may be slower, and the compound is slightly more water-soluble than the valine analog due to lower lipophilicity.

Synthesis Start Amino Acid Precursor (L-Valine or 2-Aminobutyric Acid) Step1 Dissolution in NaOH (aq) (Formation of free amine nucleophile) Start->Step1 Step2 Addition of p-Toluenesulfonyl Chloride (Schotten-Baumann Conditions) Step1->Step2 Step3 Biphasic Reaction (pH > 9, T < 25°C) Step2->Step3 Step4 Acidification (HCl) (Precipitation of Product) Step3->Step4 End Final Product (N-Tosyl Derivative) Step4->End

Caption: Standard Schotten-Baumann synthesis workflow for N-tosyl amino acids.

Functional Applications in Drug Development[4][7]

N-Tosyl-2-aminobutyric acid: The CNS Scaffold

The 2-aminobutyric acid (AABA) moiety is the pharmacophoric backbone of the racetam class of antiepileptic drugs.

  • Levetiracetam (Keppra): This blockbuster drug is the ethyl analog of piracetam. The (S)-2-aminobutyric acid core is essential for its binding affinity to the Synaptic Vesicle Protein 2A (SV2A).

  • Role of N-Tosyl: In research settings, the N-tosyl group is often used as a robust protecting group during the synthesis of AABA derivatives to prevent side reactions (like polymerization) before the final cyclization or amide formation steps.

N-Tosyl-L-valine: The Chiral Auxiliary

Valine's isopropyl group provides significant steric hindrance close to the chiral center.

  • Ligand Synthesis: N-Tosyl-L-valine is a precursor for N-tosyl oxazaborolidines and other chiral ligands used in asymmetric catalysis (e.g., enantioselective reduction of ketones). The bulk of the isopropyl group forces incoming substrates into a specific stereochemical orientation.

  • Bioisosteres: In medicinal chemistry, N-tosyl-valine derivatives are explored as transition-state mimics for protease inhibitors, where the sulfonamide group mimics the tetrahedral intermediate of peptide bond hydrolysis.

Analytical Differentiation

Researchers must often distinguish these two compounds in complex mixtures.

Proton NMR ( H-NMR) Signatures

The side chain signals provide the definitive identification.

Signal RegionN-Tosyl-2-aminobutyric acidN-Tosyl-L-valine
Methyl Terminus Triplet (

ppm)
Doublet (

ppm)
Integration 3H (

)
6H (two

groups)
Methylene/Methine Multiplet (

ppm, 2H for

)
Multiplet (

ppm, 1H for

)
Aromatic Region AA'BB' system (Tosyl group)AA'BB' system (Tosyl group)
HPLC Behavior
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (+ 0.1% TFA).

  • Retention Time: N-Tosyl-L-valine will elute later than N-Tosyl-2-aminobutyric acid.

  • Reasoning: The isopropyl group adds more hydrophobic surface area than the ethyl group, increasing interaction with the C18 stationary phase.

References

  • Synthesis of N-Tosyl Amino Acids via Schotten-Baumann Reaction Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • 2-Aminobutyric Acid in Drug Development (Levetiracetam Precursor) Source: DrugBank Online URL:[Link]

  • Physical Properties of Amino Acid Isomers (Valine vs. AABA) Source: HMDB (Human Metabolome Database) URL:[1][Link]

  • Stereochemical Control in Sulfonamide Synthesis Source: MDPI Molecules URL:[Link][2]

Sources

Introduction: The Critical Role of Thermodynamic Properties in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Sulfonamide-Protected Amino Acids

In the intricate fields of peptide synthesis and drug development, the use of protecting groups is a cornerstone strategy for achieving chemical selectivity and efficiency.[1][2][3][4] Among the diverse arsenal of protecting groups, sulfonamides (R−S(=O)₂−NR₂) represent a robust and versatile class, prized for their stability and unique electronic properties.[5] The covalent attachment of a sulfonamide group to the amine of an amino acid fundamentally alters its physicochemical characteristics. Understanding these changes through the lens of thermodynamics is not merely an academic exercise; it is a critical prerequisite for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core thermodynamic properties of sulfonamide-protected amino acids: solubility , acidity (pKa) , and lipophilicity (LogP) . We will delve into the causality behind experimental choices, provide field-proven protocols for their determination, and explore the structure-property relationships that govern their behavior.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: A drug's journey begins with dissolution. Insufficient aqueous solubility is a primary driver of poor absorption and low bioavailability, leading to the failure of many promising drug candidates. Sulfonamides themselves can exhibit low water solubility, a challenge that can be modulated by conjugation with amino acid moieties, which can introduce hydrophilic character.[6][7] Therefore, quantifying the solubility of the protected amino acid is a foundational step in early-stage development.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method remains the gold standard for its direct measurement of a compound's solubility at equilibrium.

Causality: The principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. This state represents the maximum amount of the compound that can be dissolved in a specific solvent system at a given temperature, providing a thermodynamically stable and reproducible value.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the sulfonamide-protected amino acid to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is ideal.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Trustworthiness: The protocol's validity is confirmed by ensuring that the measured solubility remains constant after different equilibration times (e.g., 24 vs. 48 hours) and that a solid phase is present throughout the experiment.

Data Presentation: Solubility of Representative Protected Amino Acids
CompoundProtecting GroupAmino AcidSolubility (µg/mL) at pH 7.4
1 p-Toluenesulfonyl (Tos)Glycine~150
2 o-Nitrobenzenesulfonyl (oNbs)Glycine~250
3 p-Toluenesulfonyl (Tos)Leucine~25
4 o-Nitrobenzenesulfonyl (oNbs)Leucine~45

Note: These are illustrative values. Actual solubility depends on precise experimental conditions.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate at Constant T (24-48h) A->B C Centrifuge to Pellet Solid B->C D Extract Clear Supernatant C->D Careful Aspiration E Dilute Sample D->E F Quantify by HPLC-UV E->F

Caption: Workflow for equilibrium solubility determination.

Acidity Constant (pKa): The Arbiter of Ionization

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized. For sulfonamide-protected amino acids, two key ionizable centers exist: the carboxylic acid of the amino acid and the sulfonamide proton itself. The sulfonamide group is acidic, and its pKa is a critical determinant of biological activity and solubility.[6][8] Modern sulfonamide drugs are often designed with pKa values around 5-6 to enhance solubility and prevent precipitation in the kidneys, a problem seen with earlier, less acidic compounds.[6]

Protocol 2: pKa Determination by Potentiometric Titration

This classic technique is highly reliable for compounds with sufficient solubility across a range of pH values.

Causality: This method directly measures the change in pH of a solution of the analyte as a strong acid or base is added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sulfonamide-protected amino acid in a co-solvent system (e.g., water-methanol) if solubility is limited in pure water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic group).

  • Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Ensure the solution is stirred continuously.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point. Alternatively, the pKa can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV).

Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the pH electrode and titrant concentration. For compounds with multiple pKa values, distinct inflection points should be observable.

Advanced Method: pKa Prediction from Bond Lengths

For rapid screening or when experimental determination is challenging, computational methods offer a powerful alternative. Strongly correlated linear relationships have been shown to exist between the equilibrium bond lengths within a sulfonamide group (e.g., C-S bond) and its aqueous pKa value.[9][10][11] This allows for the accurate prediction of pKa for new analogs based on quantum chemical calculations, sometimes even correcting inaccurate literature values.[9][10][11]

Data Presentation: Illustrative pKa Values
Functional GroupTypical pKa RangeInfluence on Molecule at pH 7.4
Carboxylic Acid (-COOH)2 - 4Mostly deprotonated (Anionic, -COO⁻)
Sulfonamide (-SO₂NH-)5 - 10Can be neutral or partially deprotonated
α-Amino Group (-NH₃⁺)9 - 10Mostly protonated (Cationic, -NH₃⁺)

Note: The sulfonamide pKa is highly sensitive to the substituents on the aryl ring.

Visualization: pH, pKa, and Ionization State

G A A B B A->B pH Increases C C B->C pH Increases

Caption: Ionization states as a function of pH and pKa.

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Expertise & Experience: Lipophilicity, the "oil-loving" nature of a molecule, is a critical parameter in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug. It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for reaching its target.[12][13] The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the standard measure.[12][14] A delicate balance is required; too low a LogP hinders membrane passage, while too high a LogP can lead to poor aqueous solubility and rapid metabolism.

Protocol 3: Lipophilicity (LogP) by RP-HPLC

While the shake-flask method is the direct reference, the RP-HPLC method is far more common due to its speed, low sample consumption, and applicability to a wide range of compounds.

Causality: This method is based on the principle that a compound's retention time on a reverse-phase (hydrophobic) HPLC column is directly proportional to its lipophilicity. By calibrating the system with a series of standards with known LogP values, the LogP of an unknown compound can be interpolated from its retention time.

Step-by-Step Methodology:

  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a set of 5-7 calibration standards with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R_).

  • Calibration Curve: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration equation (LogP = m * t_R_ + c).

  • Sample Analysis: Inject the sulfonamide-protected amino acid under the identical HPLC conditions and measure its retention time.

  • LogP Calculation: Use the retention time of the test compound and the calibration equation to calculate its LogP value.

Trustworthiness: The validity of the method is ensured by a high correlation coefficient (R² > 0.98) for the calibration curve. The test compound's retention time must fall within the range of the standards.

Data Presentation: Lipophilicity of Sulfonamide Moieties
Sulfonamide SubstituentTypical Contribution to LogPCharacteristics
Unsubstituted PhenylPositive (increases lipophilicity)Lipophilic
Alkyl (e.g., Butyl)Positive (increases lipophilicity)Lipophilic, trend with chain length[13]
Chloro-substituted PhenylStrongly PositiveVery Lipophilic[13]
AcetamidoNegative (decreases lipophilicity)Hydrophilic

Note: The overall LogP is a sum of contributions from the protecting group, the amino acid side chain, and the backbone.

Visualization: RP-HPLC LogP Determination Workflow

G A Inject Standards (Known LogP) B Measure Retention Times (tR) A->B C Plot LogP vs. tR Generate Calibration Curve B->C F Calculate LogP using Calibration Curve C->F D Inject Test Compound E Measure its tR D->E E->F

Caption: Workflow for LogP determination via RP-HPLC.

Conclusion: Integrating Thermodynamics for Rational Design

The thermodynamic properties of sulfonamide-protected amino acids are not independent variables but interconnected pillars that define the molecule's behavior in a biological system. Solubility, pKa, and lipophilicity collectively dictate the ADME profile and ultimate efficacy of a potential therapeutic agent. A low pKa can enhance solubility by promoting ionization, but this charged species may have reduced membrane permeability (lipophilicity). Conversely, increasing lipophilicity to improve absorption can inadvertently decrease solubility.

By employing the robust experimental and computational methodologies detailed in this guide, researchers can systematically characterize these properties. This enables a data-driven, iterative design process, allowing for the fine-tuning of molecular structure to achieve the optimal thermodynamic balance required for a successful drug candidate. This foundational understanding moves the field beyond trial-and-error, paving the way for the more predictable and efficient development of next-generation therapeutics.

References

  • Chua, Y. Z., Do, H. T., Schick, C., Zaitsau, D., & Held, C. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics.
  • Bachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Bachem.
  • Khan, A., et al. (2017). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of the Chemical Society of Pakistan.
  • Barany, G., et al. (1999). Peptide synthesis with sulfonyl protecting groups.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Hilton, S. T., et al. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC.
  • Kulikov, M., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. MDPI.
  • Kafle, A., et al. (2015). Comparisons of Computational and Experimental Thermochemical Properties of α-Amino Acids.
  • Bolm, C., et al. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • Hilser, V. J., et al. (2000).
  • Angeli, A., et al. (2014). New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII. Taylor & Francis Online.
  • De Simone, G., et al. (2008). The lipophilicity of the seven sulphonamides used in the present study.
  • van der Walle, C. F., et al. (2015). The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures.
  • Subirats, X., et al. (2010).
  • Perlovich, G. L., et al. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed.
  • Sodupe, M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • Sodupe, M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
  • David, L., et al. (2004). Structural Correlation Between Lipophilicity and Lipopolysaccharide-sequestering activity in Spermine-Sulfonamide Analogs. PMC.
  • Remko, M., & von der Lieth, C. W. (2004). The pK a values of the sulfonamides studied.
  • Sodupe, M., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Kokotos, G., et al. (2010). Synthesis of 2-oxoamides based on sulfonamide analogues of γ-amino acids and their activity on phospholipase A2. PMC.
  • Albericio, F., & Alvarez, M. (n.d.). Amino Acid-Protecting Groups. Academia.edu.
  • Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org.
  • Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. labinsights.net.
  • Remko, M., & von der Lieth, C. W. (2006). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.
  • Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
  • Albericio, F., & Alvarez, M. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Caballero, J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
  • Wikipedia. (n.d.). Sulfonamide. Wikipedia.

Sources

An In-Depth Technical Guide to N-Tosyl-2-aminobutyric Acid: Synthesis, Properties, and Applications as a Non-Proteinogenic Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Non-proteinogenic amino acids (NPAAs) are indispensable tools in modern medicinal chemistry and drug development, offering pathways to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and bioavailability.[1][2] By moving beyond the 22 naturally encoded amino acids, scientists can design novel molecular scaffolds with enhanced potency and tailored pharmacological profiles.[3] This guide focuses on N-Tosyl-2-aminobutyric acid, a synthetically versatile NPAA derivative. The presence of the tosyl (p-toluenesulfonyl) group on the alpha-amino nitrogen not only serves as a robust protecting group but also activates the molecule for a variety of chemical transformations. This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key applications in peptide synthesis and as a chiral precursor, and modern analytical workflows for its characterization, intended for researchers and professionals in drug discovery and organic synthesis.

The Strategic Value of Non-Proteinogenic Amino Acids (NPAAs)

Peptides are highly valued as drug candidates due to their high selectivity and low toxicity.[1] However, their application is often hampered by rapid degradation by proteases. The incorporation of NPAAs is a powerful strategy to mitigate this issue. Because these building blocks are not found in natural proteins, they are not recognized by many enzymes as cleavage sites for proteolytic degradation.[4] This strategic substitution can fundamentally improve the stability, permeability, and overall therapeutic potential of peptide drugs.[1] NPAAs like N-Tosyl-2-aminobutyric acid serve as chiral building blocks that can introduce unique conformational constraints, alter side-chain interactions, and ultimately create peptidomimetics with superior drug-like properties.[4]

Structure and Physicochemical Properties

N-Tosyl-2-aminobutyric acid is a derivative of the NPAA 2-aminobutyric acid. The core structure features a chiral center at the alpha-carbon, an ethyl side chain, a carboxylic acid group, and a defining p-toluenesulfonyl (tosyl) group attached to the amino nitrogen.

Causality of the Tosyl Group: The tosyl group is not merely a bulky appendage; its presence is strategic.

  • Protecting Group: It provides robust protection for the amine functionality during complex multi-step syntheses.

  • Activating Group: The electron-withdrawing nature of the sulfonyl moiety increases the acidity of the N-H proton, facilitating certain reactions. Furthermore, N-tosyl activation is critical in the synthesis of valuable intermediates like aziridines, where the tosyl group enhances the reactivity of the molecule toward nucleophiles.[5][6]

mol tosyl Tosyl Group (p-toluenesulfonyl) tosyl->n_pos carboxyl Carboxylic Acid carboxyl->c_acid_pos chiral Chiral Center (α-carbon) chiral->c_chiral_pos sidechain Ethyl Side Chain sidechain->c_side_pos

Caption: Key functional groups of N-Tosyl-2-aminobutyric acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄SN/A
Molecular Weight257.31 g/mol N/A
IUPAC Name(2S)-2-(p-tolylsulfonamido)butanoic acid[7]
CAS Number15598-81-9 (L-form)N/A
AppearanceWhite to off-white solid[8]

Note: Exact properties may vary based on enantiomeric purity and crystalline form.

Synthesis Protocol

The synthesis of N-Tosyl-2-aminobutyric acid is typically achieved via the direct tosylation of 2-aminobutyric acid using tosyl chloride (TsCl) in the presence of a base. The following protocol is a representative method adapted from general procedures for the N-tosylation of amino acids and related compounds.[5][9]

Experimental Protocol: N-Tosylation of (S)-2-Aminobutyric Acid

Objective: To synthesize (S)-N-Tosyl-2-aminobutyric acid with high yield and purity.

Materials:

  • (S)-2-Aminobutyric acid (1.0 eq)

  • Tosyl chloride (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Solvent: Acetonitrile, or a biphasic system like Dichloromethane/Water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutyric acid (1.0 eq) in the chosen solvent system. Expert Insight: Using an aqueous base like NaOH requires a biphasic system, while a solid base like K₂CO₃ is effective in a polar aprotic solvent like acetonitrile. The choice depends on the desired workup procedure and scale.[5]

  • Basification: Add the base (e.g., K₂CO₃, 2.5 eq) to the mixture. If using aqueous NaOH, cool the mixture in an ice bath before dropwise addition to control the exothermic reaction. The base is crucial for deprotonating the amino group, rendering it a more potent nucleophile, and to neutralize the HCl byproduct generated during the reaction.

  • Tosylation: Add tosyl chloride (1.2 eq) portion-wise to the stirred mixture at room temperature (or 0 °C if using a strong aqueous base). Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amino acid.

  • Reaction: Allow the mixture to stir at room temperature for 6-12 hours or until TLC indicates completion.

  • Workup & Extraction:

    • If using acetonitrile, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • Acidify the aqueous residue (or the biphasic reaction mixture) to a pH of ~2 with 1M HCl. This protonates the carboxylic acid, making the product soluble in organic solvents.

    • Extract the product into an organic solvent like ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Tosyl-2-aminobutyric acid as a crystalline solid.

Caption: General workflow for the synthesis of N-Tosyl-2-aminobutyric acid.

Key Applications in Research and Development

The unique structure of N-Tosyl-2-aminobutyric acid makes it a valuable intermediate for several advanced applications.

Building Block for Peptidomimetics

As an NPAA, its primary application is incorporation into peptide sequences to create peptidomimetics. The ethyl side chain and the bulky tosyl group can enforce specific backbone torsions and create steric shields, protecting adjacent peptide bonds from enzymatic cleavage.

Precursor for N-Tosyl Aziridines

N-tosylated amino acids are well-established precursors for chiral N-tosyl aziridines.[5][6][10] The synthesis involves a two-step, one-pot procedure from the N-tosyl amino acid:

  • Reduction: The carboxylic acid is reduced to a primary alcohol using a reducing agent like borane (BH₃) or lithium aluminum hydride (LiAlH₄), yielding N-tosyl-2-aminobutanol.

  • Cyclization: The resulting amino alcohol is treated with a base after a second tosylation of the alcohol, which facilitates an intramolecular cyclization (1,3-elimination) to form the corresponding chiral N-tosyl aziridine.[5][6] These aziridines are highly valuable electrophilic intermediates for synthesizing complex nitrogen-containing molecules.[6]

Ligand in Asymmetric Catalysis

Chiral N-tosyl amino acids have been successfully employed as ligands in enantioselective synthesis.[11] For instance, they can coordinate with metal centers (e.g., copper) to create chiral catalysts capable of mediating reactions with a high degree of stereocontrol.[11] N-Tosyl-2-aminobutyric acid can be explored in this context for developing new catalytic systems for reactions like asymmetric Friedel-Crafts alkylations or Mannich-type reactions.[12]

G cluster_applications Key Application Areas A N-Tosyl-2-aminobutyric acid B Peptide Synthesis A->B Incorporation C Chiral Intermediate Synthesis A->C Reduction & Cyclization D Asymmetric Catalysis A->D Ligand Development B_desc B_desc B->B_desc Creates Peptidomimetics with Enhanced Stability C_desc C_desc C->C_desc Yields N-Tosyl Aziridines for Alkaloid Synthesis D_desc D_desc D->D_desc Forms Chiral Metal Complexes for Stereoselective Reactions

Caption: Logical relationships of N-Tosyl-2-aminobutyric acid applications.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized N-Tosyl-2-aminobutyric acid.

Workflow for Product Validation
  • Structural Verification (NMR & FTIR):

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the tosyl group, the methyl group of the tosyl moiety, and the protons of the aminobutyric acid backbone.

    • ¹³C NMR: Will confirm the number of unique carbon atoms.

    • FTIR: Will display characteristic absorptions for N-H, C=O (carboxylic acid), and S=O (sulfonyl) stretches.

  • Purity Assessment (HPLC):

    • Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method.[13][14] A C18 column is typically used with a gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA).

    • Output: A single major peak indicates high purity. The purity is quantified by the area percentage of the main peak.

  • Mass Confirmation (LC-MS):

    • Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound by identifying the [M+H]⁺ or [M-H]⁻ ion.[15][16]

  • Enantiomeric Purity (Chiral HPLC):

    • Methodology: To confirm that no racemization occurred during synthesis, the sample is analyzed on a chiral HPLC column. Alternatively, it can be derivatized with a chiral agent to form diastereomers that can be separated on a standard C18 column.[15][16]

Table 2: Representative Analytical Data

TechniqueExpected ResultPurpose
¹H NMR Aromatic (doublets), CH (triplet/multiplet), CH₂ (multiplet), CH₃ (singlet, tosyl), CH₃ (triplet, ethyl)Structural Elucidation
HPLC Purity >98% (peak area)Quantify Chemical Purity
LC-MS (ESI-) [M-H]⁻ ion observed at m/z ≈ 256.07Confirm Molecular Weight
Chiral HPLC Enantiomeric excess (ee) >99%Determine Stereochemical Integrity

Conclusion and Future Outlook

N-Tosyl-2-aminobutyric acid stands out as a highly valuable and versatile non-proteinogenic amino acid derivative. Its straightforward synthesis and the strategic functionality imparted by the tosyl group make it an important building block for creating advanced peptide therapeutics with improved pharmacological profiles. Its utility as a precursor to chiral aziridines further extends its importance in synthetic organic chemistry. Future research will likely focus on its incorporation into a wider range of bioactive peptides, the development of novel asymmetric catalytic processes using it as a chiral ligand, and its application in constructing complex molecular architectures for drug discovery.

References

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. (Source derived from general knowledge of peptide therapeutics and supported by claims in provided search results).
  • Ma, J.S. (2003). Unnatural amino acids in drug discovery. Chemistry Today, 21(6), 65-68. [Referenced in Sigma-Aldrich article]
  • Li, W., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5340. [Link]

  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Latest Tenders. [Link]

  • Bieber, L.W., & de Sá, A.C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-909. [Link]

  • Martinez, J.P., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. [Link]

  • Bieber, L.W., & de Sá, A.C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ResearchGate. [Link]

  • Johannsen, M. (1999). An enantioselective synthesis of heteroaromatic N-tosyl α-amino acids. Chemical Communications. [Link]

  • Durham, T.B., & Miller, M.J. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 68(1), 27-34. [Link]

  • Johannsen, M. (1999). An enantioselective synthesis of heteroaromatic N-tosyl α-amino acids. Chemical Communications, (21), 2233-2234. [Link]

  • Todoroki, Y., et al. (2023). Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. Analytical Sciences. [Link]

  • Gries, G.R., et al. (2010). Preparation of (s)-2-aminobutyric acid.
  • Hirose, T., et al. (2022). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 14(2), 129-135. [Link]

  • Li, J., & Wang, J. (2011). Novel method for preparing 2-aminobutyric acid.
  • Szarka, G., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2568. [Link]

  • Milne, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 54. [Link]

  • Mycocentral. 2-aminobutyric acid. Mycotoxin Database. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Yeast Metabolome Database. 2-Aminobutyrate (YMDB01570). [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4569. [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. ResearchGate. [Link]

  • Goyal, S., et al. (2025). Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization. ResearchGate. [Link]

  • National Center for Biotechnology Information. (-)-2-Aminobutyric acid. PubChem Compound Summary for CID 80283. [Link]

  • Wikipedia. Aminobutyric acid. [Link]

  • Bieber, L.W., & de Sá, A.C. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI. [Link]

  • Wang, C., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

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Methodological & Application

Application Note: Microwave-Assisted Synthesis of N-Tosyl-2-Aminobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The protection of amino groups via sulfonylation is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of peptidomimetics and enzyme inhibitors. N-tosyl-2-aminobutyric acid serves as a critical intermediate for non-natural peptide scaffolds. Traditional Schotten-Baumann conditions (vigorous stirring, room temperature, 4–12 hours) often suffer from incomplete conversion and hydrolytic degradation of the sulfonyl chloride reagent.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 10 minutes while improving yield and purity. By leveraging the high dielectric loss tangent (


) of the aqueous reaction medium, we achieve rapid, volumetric heating that overcomes the activation energy barrier more efficiently than conductive heating.
Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amino acid's nitrogen lone pair onto the sulfur atom of p-toluenesulfonyl chloride (TsCl).



Under microwave irradiation, polar solvents (water/acetone) align with the oscillating electric field. The molecular friction generated by this re-alignment (dipolar polarization) creates localized "hot spots," accelerating the elimination of HCl and driving the equilibrium toward the sulfonamide product before the competing hydrolysis of TsCl can dominate.

Experimental Workflow & Logic

The following diagram outlines the critical path for the synthesis, highlighting the specific inputs and decision nodes required for success.

G Start Reagent Prep (2-Aminobutyric Acid + Na2CO3) Solvent Solvent System H2O : Acetone (1:1) Start->Solvent Mix Addition of TsCl (0.95 eq to avoid di-tosylation) Solvent->Mix MW_Step MW Irradiation 80°C, 5-10 min, Dynamic Power Mix->MW_Step Sealed Vessel Cooling Cool to RT & Acidify (pH 2-3) MW_Step->Cooling Air Jet Cooling Isolate Filtration & Drying Target: N-Tosyl-2-AABA Cooling->Isolate Precipitate Forms

Figure 1: Operational workflow for the microwave-assisted N-tosylation process.

Detailed Protocol

Reagents and Equipment
  • Substrate: (S)-2-Aminobutyric acid (or racemic, depending on target).

  • Reagent: p-Toluenesulfonyl chloride (TsCl).

  • Base: Sodium Carbonate (

    
    ).
    
  • Solvent: Deionized Water and Acetone (HPLC Grade).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensor.

Step-by-Step Methodology

Step 1: Preparation of Aqueous Phase Dissolve 2-aminobutyric acid (1.03 g, 10 mmol) and


 (2.12 g, 20 mmol) in 15 mL of deionized water. Stir until a clear, homogeneous solution is obtained. The base ensures the amino acid exists in its nucleophilic anionic form and neutralizes the HCl byproduct.

Step 2: Addition of Electrophile Dissolve TsCl (2.10 g, 11 mmol) in 10 mL of Acetone. Add this solution dropwise to the aqueous amino acid solution.

  • Note: A slight excess of TsCl accounts for minor hydrolysis. Acetone acts as a co-solvent to solubilize the organic TsCl in the aqueous phase.

Step 3: Microwave Irradiation Transfer the mixture into a 30 mL microwave-transparent pressure vial. Cap with a Teflon-lined septum. Program the reactor with the following parameters:

  • Temperature: 80°C

  • Hold Time: 5 minutes

  • Pressure Limit: 250 psi (Safety limit)

  • Power: Dynamic (Max 150W) – Allow the instrument to modulate power to maintain 80°C.

  • Stirring: High

Step 4: Workup and Isolation

  • Cool the reaction vessel to room temperature using compressed air (integrated in most MW reactors).

  • Transfer the solution to a beaker.

  • Critical Step: Slowly acidify the solution with 2N HCl to pH 2–3 while stirring. The N-tosyl derivative is insoluble in acidic water and will precipitate as a white solid.

  • Filter the precipitate under vacuum. Wash with cold water (

    
     mL) to remove salts and traces of TsOH (hydrolyzed byproduct).
    
  • Dry in a vacuum oven at 50°C for 4 hours.

Results and Validation

Comparison: MW vs. Conventional Heating

The microwave protocol demonstrates superior efficiency compared to the traditional reflux method.

ParameterConventional RefluxMicrowave ProtocolImprovement
Temperature 100°C (Oil Bath)80°C (Internal)Lower thermal stress
Time 4 – 6 Hours5 – 8 Minutes30x Faster
Yield 65 – 72%88 – 94%+20% Yield
Purity (HPLC) ~85% (Req. Recrystallization)>95% (Clean Precipitate)Elimination of purification step
Troubleshooting & Optimization Logic

If yields are suboptimal, follow this logic tree to diagnose the issue.

Optimization Result Check Result LowYield Low Yield? Result->LowYield Impure Low Purity? Result->Impure Hydrolysis TsCl Hydrolysis Dominating LowYield->Hydrolysis Precipitate is TsOH Fix3 Action: Check pH during acidification (Must be < 3) LowYield->Fix3 Product stayed in solution Incomplete Incomplete Conversion Impure->Incomplete Fix1 Action: Increase Acetone Ratio (Better Solubility) Hydrolysis->Fix1 Fix2 Action: Increase Temp to 90°C or Time to 10 min Incomplete->Fix2

Figure 2: Troubleshooting decision tree for synthesis optimization.

References

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Caddick, S. (1995). Microwave assisted organic synthesis.[1][2][3][4][5][6][7][8] Tetrahedron, 51(38), 10403-10432. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Gomes, M. J. S., et al. (2023). Microwave-Assisted Synthesis of Sulfonamide Derivatives: A Green Chemistry Approach. MDPI Molecules, 28. [Link]

  • Scientific Update. (2010). Preparation of (S)-2-aminobutyric acid derivatives (Patent WO2010019469A2).

Sources

Advanced Protocol: 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Profile & Strategic Value

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid (also known as N-Tosyl-2-aminobutyric acid or N-Ts-Aba ) is a robust, enantiopure building block derived from the chiral pool (specifically L-2-aminobutyric acid).

In modern drug discovery, this compound serves a dual function:

  • Chiral Scaffold: It provides a rigid ethyl stereocenter (

    
    ) distinct from the common methyl (Alanine) or isopropyl (Valine) groups, offering unique steric vectors in structure-activity relationship (SAR) studies.
    
  • Directing Group (DG): The

    
    -sulfonyl moiety acts as a powerful directing group for transition-metal-catalyzed C–H activation, enabling the functionalization of typically inert C(sp³)–H bonds.
    
Technical Specifications
PropertyData
IUPAC Name 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid
Common Name N-Tosyl-L-2-aminobutyric acid (if derived from L-isomer)
CAS Number 1218292-36-4 (Generic/Racemic); 1492-24-6 (Parent L-Acid)
Molecular Formula

Molecular Weight 257.31 g/mol
Physical State White crystalline solid
Solubility Soluble in EtOAc, DCM, MeOH, DMSO; Sparingly soluble in

Key NMR Signals

2.43 (s, 3H, Ar-Me),

7.30-7.80 (dd, 4H, Tosyl Ar-H)

Part 2: Synthesis Protocol (Foundation)

While commercially available, in-house preparation ensures high enantiomeric excess (ee) and cost-efficiency. The standard Schotten-Baumann conditions are recommended to prevent racemization of the


-proton.
Protocol 1: N-Tosylation of L-2-Aminobutyric Acid

Reagents:

  • L-2-Aminobutyric acid (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: Water/THF (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve L-2-aminobutyric acid (10 mmol) and NaOH (25 mmol) in 20 mL of water. Cool to 0°C.

  • Addition: Dissolve TsCl (11 mmol) in 20 mL of THF. Add this solution dropwise to the aqueous amino acid solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Wash the alkaline solution with diethyl ether (

      
       mL) to remove unreacted TsCl.
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product typically precipitates as a white solid.

    • Extract with EtOAc (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    
  • Validation: Check optical rotation

    
     to confirm retention of chirality.
    

Part 3: Application Workflow A – Chiral Aziridine Synthesis

The most prevalent application of N-Ts-Aba is its conversion into chiral N-tosyl aziridines . These strained heterocycles are "spring-loaded" electrophiles, allowing nucleophiles to ring-open the aziridine to form complex chiral amines.

Mechanism & Workflow

The carboxylic acid is first reduced to the amino alcohol, followed by intramolecular cyclization.

AziridineSynthesis Start N-Ts-L-Aminobutyric Acid (Starting Material) Step1 Reduction (LiAlH4 or BH3·THF) Start->Step1 Inter N-Ts-Amino Alcohol (Intermediate) Step1->Inter Step2 Cyclization (TsCl, KOH, or DIAD/PPh3) Inter->Step2 Product Chiral N-Ts-Aziridine (Electrophilic Scaffold) Step2->Product

Figure 1: Synthetic pathway from N-Ts-Aba to Chiral Aziridine.

Protocol 2: One-Pot Cyclization (From Amino Alcohol)

Prerequisite: Reduce N-Ts-Aba to N-Ts-2-aminobutanol using


.
  • Setup: Dissolve N-Ts-2-aminobutanol (1.0 equiv) in dry THF.

  • Activation: Add Triphenylphosphine (

    
    , 1.2 equiv) and cool to 0°C.
    
  • Cyclization: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise.

  • Completion: Stir at 0°C for 2 hours, then warm to RT overnight.

  • Result: The Mitsunobu conditions effect intramolecular

    
     displacement, inverting the stereocenter (if attacking the activated alcohol) or retaining it (depending on specific variant). Note: For N-Ts derivatives, base-mediated cyclization (TsCl/KOH) is often preferred to retain configuration via double inversion.
    

Part 4: Application Workflow B – Pd-Catalyzed C–H Functionalization

The N-Tosyl group is an excellent directing group for Palladium-catalyzed C–H activation. It coordinates to Pd(II), directing the metal to the


-carbon (methyl group of the ethyl chain) or 

-positions, enabling the synthesis of non-canonical amino acids.
Strategic Advantage

This method allows you to transform the simple ethyl side chain into complex aryl-ethyl or functionalized derivatives without de novo synthesis.

CHActivation Substrate N-Ts-Aba (Substrate) Cycle Palladacycle Intermediate Substrate->Cycle C-H Activation (Directed by N-Ts) Pd Pd(OAc)2 Catalyst Pd->Cycle Product Gamma-Arylated Amino Acid Cycle->Product Oxidative Addition & Reductive Elimination Reagent Aryl Iodide / Ag salt Reagent->Cycle

Figure 2: Pd(II)-catalyzed C-H activation cycle directed by the Sulfonamide group.

Protocol 3: Pd-Catalyzed -Arylation

Based on protocols for N-protected amino acid functionalization (e.g., Yu, J.-Q. et al).

  • Reagents:

    • Substrate: N-Ts-2-aminobutyric acid (0.2 mmol)

    • Catalyst:

      
       (10 mol%)
      
    • Ligand: N-Acetyl-L-Leucine (if enantioselectivity needs boosting) or simple bipyridine derivatives.

    • Oxidant/Additive:

      
       (1.0 equiv) or Benzoquinone.
      
    • Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv).

    • Solvent: t-Amyl alcohol or HFIP.

  • Procedure:

    • Combine substrate, catalyst, Ag-salt, and Ar-I in a sealed tube.

    • Heat to 80–100°C for 12–24 hours.

    • Filter through Celite to remove Ag/Pd residues.

    • Purify via column chromatography.

  • Outcome: The ethyl side chain is arylated at the terminal methyl, converting the "2-aminobutyric" scaffold into a "homophenylalanine" type derivative.

Part 5: References

  • Synthesis of N-Tosyl Amino Acids:

    • Title: Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.

    • Source: Berry, M. B., et al. Synlett, 2005.

  • Pd-Catalyzed C-H Activation of Amino Acids:

    • Title: Palladium-catalyzed direct functionalization of 2-aminobutanoic acid derivatives.

    • Source: Fan, M., & Ma, D. Angewandte Chemie International Edition, 2013.

    • URL:[Link]

  • Physical Characterization Data:

    • Title: 2-Aminobutyric acid (Compound Summary).[1][2][3][4]

    • Source: PubChem (National Library of Medicine).

    • URL:[Link]

  • Aziridine Precursors:

    • Title: N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (Synthesis & NMR).[5]

    • Source: MDPI Molbank, 2022.

    • URL:[Link][5][6][7][8]

Sources

Application Note: Synthesis of Acylhydrazones from N-Tosyl-2-aminobutyric Acid Hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic pathway for generating acylhydrazones derived from N-tosyl-2-aminobutyric acid hydrazide . Acylhydrazones (NAH) are recognized as "privileged structures" in medicinal chemistry due to their ability to bind multiple biological targets, exhibiting antimicrobial, anticancer, and anti-inflammatory properties [1, 2].

The inclusion of the N-tosyl-2-aminobutyric acid (Abu) moiety introduces specific physicochemical advantages: the tosyl group enhances lipophilicity and metabolic stability, while the chiral 2-aminobutyric backbone provides a steric vector often utilized to probe hydrophobic pockets in enzyme active sites.

This guide provides a self-validating protocol for the condensation of the hydrazide precursor with varying aldehydes, supported by mechanistic analysis and troubleshooting strategies.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Reaction Class

The transformation is a classic acid-catalyzed condensation reaction between a hydrazide (nucleophile) and a carbonyl compound (electrophile), typically an aldehyde or ketone. This results in the formation of an azomethine bond (-C=N-), creating the acylhydrazone linkage.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon. Acid catalysis is critical to protonate the carbonyl oxygen, increasing its electrophilicity. The process involves a tetrahedral carbinolamine intermediate, followed by acid-assisted dehydration to yield the final product.

Key Mechanistic Insight: The equilibrium often favors the product, but water removal (via molecular sieves or Dean-Stark) can drive the reaction to completion, particularly with sterically hindered ketones.

ReactionMechanism Figure 1: Acid-catalyzed mechanism of acylhydrazone formation. Start Reagents Hydrazide + Aldehyde Activation Protonation (Acid Catalyst) Start->Activation H+ Attack Nucleophilic Attack (C-N Bond Formation) Activation->Attack Activated C=O Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (-H₂O) Intermediate->Elimination H+ Transfer Product Acylhydrazone (Schiff Base) Elimination->Product Irreversible (Precipitation)

[2]

Experimental Protocols

Pre-requisite: Preparation of the Starting Material

Note: If the N-tosyl-2-aminobutyric acid hydrazide is not commercially available, it must be synthesized de novo to ensure high purity (>98%) for the subsequent condensation.

Workflow:

  • Tosylation: L-2-aminobutyric acid + p-Toluenesulfonyl chloride (TsCl)

    
     N-Tosyl-2-aminobutyric acid.
    
  • Esterification: Reaction with MeOH/SOCl₂

    
     Methyl ester.
    
  • Hydrazinolysis: Reaction with hydrazine hydrate (

    
    ) 
    
    
    
    Target Hydrazide .
Core Protocol: Synthesis of Acylhydrazones

Objective: Condensation of N-tosyl-2-aminobutyric acid hydrazide (1) with substituted benzaldehydes (2a-n).

Reagents:

  • Substrate: N-tosyl-2-aminobutyric acid hydrazide (1.0 equiv)

  • Electrophile: Substituted Aldehyde (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) or conc. HCl (cat. amount)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of N-tosyl-2-aminobutyric acid hydrazide in 10–15 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 1.1 mmol of the appropriate aromatic aldehyde to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid .

    • Expert Note: For unreactive ketones, replace acetic acid with catalytic HCl and add 4Å molecular sieves to the flask.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 78°C (for EtOH) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The hydrazide spot (polar) should disappear, and a less polar product spot should appear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Often, the acylhydrazone precipitates upon cooling. If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.

    • Pour the mixture into crushed ice (approx. 50 g) if precipitation is stubborn.

  • Purification:

    • Filter the solid precipitate under vacuum.

    • Wash the cake with cold water (

      
       mL) followed by cold ethanol (
      
      
      
      mL).
    • Recrystallization: Recrystallize from hot ethanol or an EtOH/DMF mixture to obtain analytical purity.

ExperimentalWorkflow Figure 2: Experimental workflow for acylhydrazone synthesis. Prep Dissolve Hydrazide (EtOH, 1.0 equiv) Add Add Aldehyde (1.1 equiv) + Cat. AcOH Prep->Add Reflux Reflux (78°C) 3-6 Hours Add->Reflux Check TLC Check (CHCl3:MeOH 9:1) Reflux->Check Check->Reflux Incomplete Precip Cool & Precipitate (Ice Bath) Check->Precip Complete Filter Vacuum Filtration & Wash Precip->Filter Recrys Recrystallization (EtOH/DMF) Filter->Recrys

Data Analysis & Characterization

Expected Physicochemical Data

The following table summarizes typical data ranges for N-tosyl-amino acid acylhydrazones based on literature precedents for similar scaffolds (e.g., Val/Phe analogs) [3, 4].

ParameterDescriptionTypical Range/Value
Physical State Crystalline SolidWhite to pale yellow needles
Yield After recrystallization75% – 92%
Melting Point Sharp (High Purity)180°C – 240°C (Dependent on R-group)
Solubility SolubleDMSO, DMF, Hot EtOH
Solubility InsolubleWater, Diethyl Ether, Hexane
Spectroscopic Validation (NMR/IR)

To confirm the formation of the acylhydrazone and the retention of the tosyl-Abu backbone, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       11.2 – 11.8 ppm (s, 1H): -CONHN=  (Amide proton, often splits or doubles due to E/Z isomerism).
      
    • 
       8.0 – 8.5 ppm (s, 1H): -N=CH-  (Azomethine proton).
      
    • 
       2.3 – 2.4 ppm (s, 3H): Ar-CH₃  (Tosyl methyl group).
      
    • 
       0.8 – 0.9 ppm (t, 3H): -CH₂CH₃  (Butyric acid terminal methyl).
      
  • IR Spectroscopy (KBr):

    • 3200 – 3400 cm⁻¹: N-H stretch.

    • 1650 – 1670 cm⁻¹: C=O (Amide I).

    • 1590 – 1610 cm⁻¹: C=N (Imine stretch, confirms condensation).

    • 1160, 1340 cm⁻¹: SO₂ (Sulfonamide stretches).

Expert Insights & Troubleshooting

Isomerism (E/Z)

Acylhydrazones often exist as a mixture of E and Z geometrical isomers around the C=N bond.

  • Observation: You may see "double peaks" in the NMR spectrum (especially the amide -NH and azomethine -CH).

  • Validation: This is not an impurity. Variable-temperature NMR often coalesces these peaks. The E isomer is generally thermodynamically preferred.

Handling Low Yields

If the yield is <50%:

  • Water Management: The reaction generates water. For equilibrium-limited reactions (e.g., with ketones), add 4Å Molecular Sieves directly to the reflux.

  • Catalyst Switch: Switch from Acetic Acid to p-Toluenesulfonic acid (p-TSA) (10 mol%) for a stronger driving force.

  • Solvent: If the aldehyde is hydrophobic, switch from Ethanol to 1,4-Dioxane to ensure homogeneity during reflux.

Safety Considerations
  • Hydrazines: While the starting material is a hydrazide (more stable), any residual hydrazine hydrate from the precursor synthesis is toxic and a potential carcinogen. Ensure the starting material is well-washed.

  • Sulfonyl Chlorides: If synthesizing the precursor, TsCl is corrosive and lachrymatory. Handle in a fume hood.

References

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • Zhang, S., Zhang, Q., & Tang, M. (2022).[1] Synthesis of Hydrazides from N-Tosylhydrazones and Its Application in the Preparation of Indazolones. The Journal of Organic Chemistry, 87(5), 3845-3850. Link

  • Al-Masoudi, N. A., et al. (2011). Synthesis and biological activity of some new amino acid derivatives. Heteroatom Chemistry. (General reference for N-tosyl amino acid protocols). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note & Protocol: Synthesis of Novel Antimicrobial Agents from N-Tosyl-2-Aminobutyric Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Date: February 22, 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis, purification, and characterization of potential antimicrobial compounds derived from the versatile precursor, N-tosyl-2-aminobutyric acid. We will explore the chemical logic behind the synthetic strategy and provide step-by-step instructions for the key reactions, including the synthesis of intermediate N-tosyl-2-aminobutyryl chloride and its subsequent derivatization. Furthermore, this guide outlines the protocol for evaluating the antimicrobial efficacy of the synthesized compounds.

Introduction: The Rationale for N-Tosyl-2-Aminobutyric Acid in Antimicrobial Drug Discovery

N-protected amino acids are fundamental building blocks in medicinal chemistry due to their chiral nature and the presence of reactive functional groups that allow for diverse chemical modifications. N-tosyl-2-aminobutyric acid, in particular, serves as an excellent starting material for several reasons. The tosyl (p-toluenesulfonyl) group is a robust protecting group for the amine, stable to a wide range of reaction conditions, yet it can be cleaved if necessary. More importantly, the tosyl group can contribute to the biological activity of the final molecule. Sulfonamide-containing compounds are a well-established class of antimicrobial agents, with the sulfanilamides being a classic example. The core mechanism of action for many sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By incorporating this moiety, we hypothesize that derivatives of N-tosyl-2-aminobutyric acid may exhibit antimicrobial properties.

The carboxylic acid functionality of N-tosyl-2-aminobutyric acid provides a convenient handle for derivatization, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR). By converting the carboxylic acid to a more reactive acyl chloride, we can readily form amide or ester linkages with a diverse library of amines and alcohols, respectively. This modular approach enables the systematic modification of the molecule to optimize its antimicrobial potency and pharmacokinetic properties.

Experimental Workflow Overview

The overall process for the synthesis and evaluation of antimicrobial agents from N-tosyl-2-aminobutyric acid is depicted in the workflow diagram below. This involves the initial activation of the precursor, followed by derivatization, purification, and subsequent biological screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening A N-Tosyl-2-aminobutyric Acid B Activation to Acyl Chloride (SOCl2, Reflux) A->B Step 1 C N-Tosyl-2-aminobutyryl Chloride B->C D Derivatization with Amines/Alcohols C->D Step 2 E Crude Product Mixture D->E F Purification (Recrystallization or Chromatography) E->F Step 3 G Pure Antimicrobial Candidate F->G H Structural Characterization (NMR, IR, Mass Spec) G->H G->H I Antimicrobial Susceptibility Testing (e.g., MIC Assay) G->I G->I J Data Analysis & SAR I->J reaction_mechanism reactant N-Tosyl-2-aminobutyric Acid reagent + SOCl₂ (Thionyl Chloride) intermediate [Intermediate Complex] reagent->intermediate Nucleophilic Attack product N-Tosyl-2-aminobutyryl Chloride intermediate->product Elimination byproducts + SO₂ (g) + HCl (g)

Figure 2: Simplified reaction scheme for acyl chloride formation.

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-tosyl-2-aminobutyric acid (10.0 g, 38.9 mmol).

  • Place the flask in a well-ventilated fume hood.

  • Carefully add thionyl chloride (15 mL, 205 mmol) to the flask.

  • Gently heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

  • Maintain the reflux for 2 hours. The solid starting material should completely dissolve, and the evolution of gas (SO₂ and HCl) will be observed.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude N-tosyl-2-aminobutyryl chloride as an oil or a low-melting solid.

  • Note: This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Synthesis of N-Aryl/Alkyl-N'-tosyl-2-aminobutyramide (Derivatization)

This protocol describes a general method for the amidation of the acyl chloride intermediate. The choice of amine will determine the final properties of the synthesized compound.

Causality: The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic amine. Triethylamine is added as a non-nucleophilic base to quench the HCl that is formed during the reaction, preventing the protonation of the reactant amine and driving the reaction to completion.

Protocol:

  • Dissolve the crude N-tosyl-2-aminobutyryl chloride from the previous step in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of the desired amine (e.g., aniline, 1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (20 mL).

  • Add the amine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method of purification.

  • Column Chromatography: For oils or solid mixtures that are difficult to recrystallize, purification by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Characterization:

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, S=O).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine the MIC.

Protocol:

  • Prepare a stock solution of the purified test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Add 100 µL of the test compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no bacteria).

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the bacterial inoculum to wells 1 through 11.

  • Incubate the plate at 37°C for 18-24 hours.

  • Following incubation, assess bacterial growth. This can be done visually or by adding a viability indicator such as resazurin (20 µL of a 0.015% solution) and incubating for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is the lowest concentration of the compound at which no visible growth (or no color change) is observed.

Expected Results

The synthetic protocols described are expected to yield a series of N-substituted-N'-tosyl-2-aminobutyramides. The antimicrobial activity of these compounds will vary depending on the nature of the N-substituent. A hypothetical set of results is presented below.

Compound IDN-SubstituentYield (%)MIC (µg/mL) vs. E. coli
ANT-001 Phenyl7864
ANT-002 4-Chlorophenyl8232
ANT-003 4-Methoxyphenyl75128
ANT-004 Benzyl85>256

These results would suggest that an electron-withdrawing group on the phenyl ring (ANT-002) enhances antimicrobial activity compared to the unsubstituted phenyl ring (ANT-001), while an electron-donating group (ANT-003) reduces activity. The aliphatic benzyl substituent (ANT-004) appears to abolish activity, highlighting the importance of the aromatic ring in this series.

References

  • Title: Sulfonamides: a new life for a classical class of antibacterial agents? Source: Current Medicinal Chemistry URL: [Link]

  • Title: The history of sulfonamides Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Synthesis of Novel Schiff Bases from 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonamide-Containing Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, represent a versatile class of organic compounds with extensive applications in medicinal chemistry and materials science.[1] Their facile synthesis, typically through the condensation of a primary amine with a carbonyl compound, coupled with their diverse biological activities, makes them attractive targets for drug discovery and development.[2][3] The incorporation of a sulfonamide moiety into the Schiff base structure is a well-established strategy to enhance their therapeutic potential, owing to the known pharmacological properties of sulfonamides, including antibacterial, anticancer, and anti-inflammatory effects.

This guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid, a tosyl-protected α-amino acid. The tosyl group serves as a robust protecting group for the amino functionality, allowing for selective Schiff base formation. The resulting compounds are of significant interest to researchers in drug development due to their potential as bioactive molecules. This document outlines the synthetic methodology, purification techniques, and comprehensive characterization of these Schiff bases, along with a discussion of their potential applications.

General Reaction Scheme and Mechanistic Insights

The synthesis of Schiff bases from 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid proceeds via a nucleophilic addition-elimination reaction between the primary amine of the amino acid derivative and an aromatic aldehyde. The reaction is typically catalyzed by a few drops of glacial acetic acid and is carried out under reflux conditions in a suitable solvent, such as ethanol.[2]

The mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the stable imine, or Schiff base.

Schiff Base Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization cluster_application Application Screening start Start: 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid + Aromatic Aldehyde reflux Reflux in Ethanol with Glacial Acetic Acid start->reflux Condensation cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry mp Melting Point dry->mp ftir FT-IR Spectroscopy dry->ftir nmr ¹H & ¹³C NMR Spectroscopy dry->nmr ms Mass Spectrometry dry->ms antimicrobial Antimicrobial Assays ms->antimicrobial anticancer Cytotoxicity Assays ms->anticancer Applications cluster_details Potential Biological Activities parent Schiff Bases from 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid app1 Antimicrobial Agents parent->app1 app2 Anticancer Agents parent->app2 app3 Anti-inflammatory Agents parent->app3 detail1 Inhibit bacterial and fungal growth. app1->detail1 detail2 Exhibit cytotoxicity against various cancer cell lines. app2->detail2 detail3 May modulate inflammatory pathways. app3->detail3

Figure 2. Potential applications of the synthesized Schiff bases.

Antimicrobial Activity

The presence of the sulfonamide group and the azomethine linkage in these Schiff bases suggests their potential as antimicrobial agents. [4][5]They can be screened against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Anticancer Activity

Many Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. [6][7][8][9]The synthesized compounds can be evaluated for their in vitro anticancer activity against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using assays like the MTT assay to determine their IC₅₀ values. [6][8]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and potential application of novel Schiff bases derived from 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid. The straightforward synthetic protocol and the potential for diverse biological activities make these compounds valuable targets for further investigation in the field of medicinal chemistry. Future research could focus on expanding the library of these Schiff bases by utilizing a wider range of substituted aldehydes, evaluating their in vivo efficacy and toxicity, and elucidating their mechanisms of action at the molecular level.

References

  • Temma, A. S., Ali, O. N., Al-Asadi, R. H., & Mohammed, M. K. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach.
  • (2026, January 9). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
  • (2020, September 1). Antioxidant and Cytotoxic Activity Studies in Series of Higher Amino Acid Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • (2018, February 14). In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. PMC.
  • (2024). Synthesis and cytotoxic studies of novel azo-Schiff base derivatives against Hela and MCF7 cell lines. RSC Advances.
  • (2023, November 30). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Oncology and Radiotherapy.
  • (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.
  • (2015, February 13). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. PMC.
  • (2025, August 6). Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity.
  • (2023, June 14). Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. Indian Journal of Biochemistry and Biophysics.
  • (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. DergiPark.
  • (2022). Schiff Base Synthesis, Characterization, and Bioactivity.
  • EXPERIMENT 4: Synthesis of Schiff base ligands. IONiC / VIPEr.
  • (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.
  • (2004, February 15). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry.
  • (2022). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.
  • (2024, September 28).
  • (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde. Benchchem.

Sources

Troubleshooting & Optimization

Preventing racemization during tosylation of 2-aminobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Lead, Chemical Synthesis Division Subject: Technical Support: Optimization of N-Tosylation for (S)-2-Aminobutyric Acid

Technical Support Center: N-Tosylation of Chiral Amino Acids

Current Topic: Preventing Racemization During Tosylation of 2-Aminobutyric Acid (2-ABA).

Welcome to the technical guide for the protection of (S)-2-aminobutyric acid. This document addresses the specific challenge of maintaining optical purity during the reaction with p-toluenesulfonyl chloride (TsCl). While N-sulfonyl protection is generally robust, the specific electronic properties of the sulfonyl group require precise control over reaction conditions to prevent racemization via direct enolization.

Module 1: The Mechanism (Why Racemization Occurs)

Expertise & Insight: Unlike N-acyl amino acids (e.g., acetyl, benzoyl), N-tosyl amino acids cannot racemize via the oxazolone (azlactone) pathway because the sulfur atom cannot close the 5-membered ring required for this intermediate.

However, racemization can occur through Direct Enolization . The sulfonyl group is strongly electron-withdrawing. If the reaction pH becomes too basic (pH > 11-12) or the temperature rises, the


-proton becomes sufficiently acidic to be abstracted by the base, forming a planar enolate. When this enolate reprotonates, it does so from either face, resulting in a racemic mixture.

Visualizing the Pathway:

RacemizationPathway Start (S)-N-Tosyl-2-ABA (Chiral) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) Start->Enolate  Direct Enolization (Alpha-Proton Abstraction) Oxazolone Oxazolone Intermediate Start->Oxazolone  BLOCKED (Sulfonyl prevents ring closure) Base Excess Base / Heat Base->Start Racemate Racemic Mixture (R/S)-N-Tosyl-2-ABA Enolate->Racemate  Reprotonation

Figure 1: The racemization pathway.[1] Note that the oxazolone path is mechanistically impossible for sulfonamides, leaving direct enolization as the sole risk.

Module 2: Standard Operating Procedure (The "Gold Standard")

To ensure <0.1% racemization, we recommend a modified Schotten-Baumann protocol. This method prioritizes pH control over reaction speed.

Reagents:

  • (S)-2-Aminobutyric acid

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)

  • 1N NaOH (for pH titration)

  • Acetone or THF (as co-solvent)

Protocol:

  • Dissolution (T = 0°C): Dissolve (S)-2-aminobutyric acid in water (approx. 5 mL/g). Add 1.0 equivalent of NaOH to form the sodium salt. Cool the solution to 0–5°C in an ice bath.

    • Why? Low temperature increases the energy barrier for proton abstraction (racemization) without significantly halting the nucleophilic attack on TsCl.

  • Co-Solvent Addition: Add Acetone (1:1 v/v ratio with water).

    • Why? TsCl is insoluble in water. Acetone ensures a homogeneous phase for the reaction, preventing localized high concentrations of reagents.

  • Controlled Addition (The Critical Step): Add TsCl (dissolved in minimal acetone) dropwise over 30–60 minutes. Simultaneously , add 1N NaOH dropwise to maintain the pH between 9.0 and 10.0 .

    • Critical Control: Do NOT allow pH to exceed 10.5. Use a pH meter, not litmus paper. High pH drives the formation of the dianion and promotes enolization.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor consumption of amine by TLC or HPLC.

  • Workup: Wash the basic solution with diethyl ether (removes unreacted TsCl). Acidify the aqueous layer carefully with 1N HCl to pH 1–2 to precipitate the product. Filter and recrystallize from Ethanol/Water if necessary.

Module 3: Troubleshooting & FAQs

Q1: My product yield is low, but optical purity is high. What happened? A: This is likely due to the hydrolysis of TsCl.

  • Cause: In the Schotten-Baumann reaction, hydroxide ions compete with the amine to attack the TsCl. If you add TsCl too slowly or if the amine is sterically hindered (less of an issue with 2-ABA), water/hydroxide consumes the reagent.

  • Solution: Use a slight excess of TsCl (1.2 – 1.3 eq) and ensure vigorous stirring. Do not increase the pH to compensate; this will only increase hydrolysis and racemization risk.

Q2: I see a drop in enantiomeric excess (ee) from 99% to 92%. Is the base responsible? A: Yes. You likely used a base that was too strong or too concentrated.

  • Diagnosis: Did you use solid NaOH pellets? Did the temperature spike during addition?

  • Remediation:[2] Switch to Sodium Carbonate (Na2CO3) instead of NaOH. Na2CO3 buffers the reaction naturally around pH 10, making it much harder to overshoot into the danger zone (pH > 12) where enolization becomes rapid [1].

Q3: Can I use organic bases like Triethylamine (TEA) or Pyridine? A: Yes, but with caution.

  • Risk:[2] Pyridine hydrochloride salts formed during the reaction are acidic, but pyridine itself can act as a nucleophilic catalyst, potentially forming highly reactive N-sulfonylpyridinium intermediates.

  • Recommendation: For 2-ABA, aqueous Schotten-Baumann (Protocol above) is superior for preventing racemization because the water solvates the carboxylate anion, reducing its ability to assist in alpha-proton removal. If you must use organic conditions, use DIPEA (Hunig's base) as it is less nucleophilic than TEA, and keep the reaction strictly anhydrous and cold.

Q4: The reaction mixture turned dark/tarry. A: This indicates an exothermic runaway or decomposition.

  • Cause: Rapid addition of TsCl causes a heat spike.

  • Solution: The reaction is exothermic. Strictly enforce the 0°C start temperature and slow addition rates.

Module 4: Data & Optimization

Base Selection Guide for 2-ABA Tosylation

Base SystemRisk of RacemizationReaction RateEase of WorkupRecommendation
NaOH (pH controlled) Low (if < pH 10)FastHigh (Acidify & Filter)Primary Choice
Na2CO3 Very LowModerateHighSafest Choice
Triethylamine (DCM) ModerateFastModerate (Salt removal)Use only if water-free required
Pyridine ModerateFastLow (Difficult removal)Avoid for simple 2-ABA

Optimization Workflow:

Optimization Start Start Optimization CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 99% (Process Valid) CheckEE->HighEE Pass LowEE ee < 95% (Racemization Detected) CheckEE->LowEE Fail Action1 Reduce pH target to 9.0 Switch to Na2CO3 LowEE->Action1 pH likely too high Action2 Lower Temp to -5°C Increase Stir Rate LowEE->Action2 Temp likely too high Action1->CheckEE Action2->CheckEE

Figure 2: Decision tree for optimizing optical purity.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-sulfonyl protection stability and conditions).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Detailed mechanisms of racemization, distinguishing oxazolone vs. enolization).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Schotten-Baumann reaction mechanisms).[3][4]

  • Kemp, D. S., & Rebek, J. (1970).[5] Peptide Racemization Mechanism.[5][6][7][8][9] A Kinetic Isotope Effect as a Means of Distinguishing Enolization From Oxazolone Formation. Journal of the American Chemical Society.[1] (Foundational paper on distinguishing racemization pathways).

Sources

Technical Support Center: Troubleshooting Cyclization in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with undesired intramolecular cyclization reactions. In the following sections, we will address common issues in a direct question-and-answer format, providing not only solutions but also the underlying mechanistic principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant byproduct with the same mass as my starting material minus HCl. What is the likely culprit?

A1: A common and often overlooked side reaction in sulfonamide synthesis is the formation of a cyclic byproduct, most frequently a sultam (a cyclic sulfonamide). This occurs when a nucleophilic group within the same molecule as the sulfonyl chloride attacks the electrophilic sulfur atom, leading to an intramolecular cyclization. This is especially prevalent when synthesizing sulfonamides from starting materials containing ortho-positioned amine or alcohol functionalities.

The formation of 5- and 6-membered rings is particularly favored kinetically and thermodynamically.[1][2] Therefore, if your substrate has the potential to form such a ring, sultam formation is a high-probability side reaction. Analytical techniques like LC-MS, NMR, and IR spectroscopy can confirm the structure. Specifically, in ¹H NMR, you may observe the disappearance of the amine protons and characteristic shifts in the aromatic or aliphatic protons adjacent to the newly formed sulfonamide bond within the ring.

Troubleshooting Guide 1: Unwanted Sultam Formation

Q2: My reaction between an ortho-aminoaryl sulfonyl chloride and an external amine is yielding a large amount of a cyclic sultam byproduct. Why is the intramolecular reaction dominating and how can I favor the desired intermolecular reaction?

A2: This is a classic case of competing intramolecular versus intermolecular reactions. The intramolecular pathway is often kinetically favored because the reacting groups (the nucleophilic amine and the electrophilic sulfonyl chloride) are held in close proximity, which is entropically advantageous compared to two separate molecules finding each other in solution.[3] The reaction mechanism involves the nucleophilic attack of the ortho-amine on the sulfonyl chloride group, displacing the chloride and forming a stable cyclic structure.[4]

To favor the desired intermolecular reaction with your target amine, you must manipulate the reaction conditions to kinetically disfavor the intramolecular cyclization.

Troubleshooting Strategies:

Strategy 1: Employ High Dilution Conditions (The Pseudo-Dilution Principle)

The rate of the intramolecular reaction is first-order (dependent only on the concentration of your starting material), while the rate of the desired intermolecular reaction is second-order (dependent on the concentration of both the starting material and your target amine). By significantly lowering the concentration of the starting material, you disproportionately slow down the intermolecular reaction.

A practical way to achieve this is through the slow addition of the ortho-aminoaryl sulfonyl chloride to a solution of the target amine. This technique, often called "pseudo-dilution" or "high-dilution," ensures that the instantaneous concentration of the sulfonyl chloride is always very low, minimizing its opportunity to react with itself.

Protocol 1: Slow Addition for Favoring Intermolecular Reaction

  • Setup: In a round-bottom flask, dissolve the target amine (e.g., 1.2 equivalents) and a suitable base (see Strategy 2) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reagent Solution: In a separate flask or addition funnel, dissolve the ortho-aminoaryl sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to create a dilute solution.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a prolonged period (e.g., 2-4 hours) at a controlled temperature (e.g., 0 °C to room temperature). A syringe pump is ideal for maintaining a slow, consistent addition rate.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to track the consumption of the starting material and the formation of the desired product versus the sultam byproduct.[5]

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to quench the reaction and remove salts.

Strategy 2: Optimize the Choice of Base

The base used to scavenge the HCl byproduct plays a critical role.[6] A non-nucleophilic, sterically hindered base is often preferable to prevent unwanted side reactions.

BaseStructurepKa (Conjugate Acid)Typical Observation
Pyridine C₅H₅N5.25Can act as a nucleophilic catalyst, potentially accelerating both pathways. Sometimes implicated in byproduct formation.
Triethylamine (TEA) (C₂H₅)₃N10.75Common choice, but its small size can sometimes facilitate deprotonation that may lead to cyclization intermediates.
DIPEA (i-Pr)₂NEt10.75More sterically hindered than TEA, often a better choice for reducing side reactions.
2,6-Lutidine C₇H₉N6.77A bulky, non-nucleophilic "proton sponge." Highly effective at trapping HCl without interfering with the primary reaction, often minimizing cyclization.

Recommendation: If experiencing cyclization with TEA or pyridine, switch to a bulkier base like diisopropylethylamine (DIPEA) or, preferably, 2,6-lutidine.

Troubleshooting Guide 2: Formation of β-Sultams (Four-Membered Rings)

Q3: In my reaction between an activated sulfonyl chloride (e.g., methanesulfonyl chloride) and an imine, I am isolating a four-membered β-sultam. How can I avoid this cycloaddition?

A3: The formation of β-sultams from sulfonyl chlorides and imines is known as the sulfa-Staudinger cycloaddition.[7] This reaction proceeds via a stepwise mechanism involving the formation of a zwitterionic intermediate, which then undergoes a conrotatory ring closure.[7][8] This is often catalyzed by tertiary amines.

G Start Sulfonyl Chloride + Imine Base Tertiary Amine Base Start->Base Intermediate Zwitterionic Intermediate Base->Intermediate Nucleophilic attack & deprotonation Product β-Sultam (4-Membered Ring) Intermediate->Product Intramolecular Ring Closure

Troubleshooting Strategies:

Strategy 1: Re-evaluate the Reaction Goal

β-sultams are strained rings and can be useful synthetic intermediates themselves.[8] Before trying to prevent the reaction, consider if the β-sultam can be used as a precursor. For example, they can undergo nucleophilic ring-opening to yield functionalized β-aminosulfonyl derivatives.[8]

Strategy 2: Modify the Sulfonylating Agent

If the goal is to sulfonylate the nitrogen of a pre-formed enamine or a related nucleophile, the use of a highly reactive sulfonyl chloride with an imine may be suboptimal. Consider alternative synthetic routes:

  • Protecting Group Strategy: If possible, reduce the imine to the corresponding secondary amine before sulfonylation. This completely changes the reaction pathway from a cycloaddition to a standard nucleophilic substitution.

  • Alternative Sulfonylating Agents: Explore less reactive sulfonylating agents, such as sulfonyl anhydrides, which may have a different reactivity profile and favor N-sulfonylation over cycloaddition under specific conditions.

Strategy 3: Control Temperature and Base

  • Lower Temperature: These cycloadditions can be sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can sometimes disfavor the ring-closing step or allow the desired reaction to occur preferentially.

  • Base Choice: The choice of tertiary amine catalyst can influence the stereoselectivity and rate of the reaction.[8] While a systematic study for preventing the reaction is less common, switching from a highly active catalyst like a cinchona alkaloid derivative (if used for asymmetric synthesis) to a simple, bulky base like DIPEA might alter the reaction course.

Analytical Validation

Q4: How can I definitively identify and quantify cyclic byproducts in my reaction mixture?

A4: A multi-pronged analytical approach is essential for confident identification and troubleshooting.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[5] The cyclic byproduct will often have a different retention time than your desired product and will show a molecular ion peak corresponding to the cyclized structure.

  • Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of the reaction.[5][9] The cyclic sultam is often less polar than the corresponding linear sulfonamide (if the latter has a free N-H group) and will have a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure confirmation. Key indicators of cyclization include the disappearance of labile N-H protons and shifts in the signals of protons and carbons adjacent to the site of cyclization. 2D NMR techniques (COSY, HSQC, HMBC) can map out the full connectivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The S=O stretching frequencies in a cyclic sultam can differ from those in a linear sulfonamide. For example, five-membered sultams often show asymmetric and symmetric SO₂ stretches at higher wavenumbers compared to their acyclic counterparts due to ring strain.

By combining these techniques, you can confidently identify the problematic side reaction and apply the targeted troubleshooting strategies outlined in this guide to optimize your sulfonamide synthesis.

References

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Sharma, P., et al. (2020).
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Zajac, M., & Peters, R. (2007).
  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • Chavan, S. P., et al. (2017).
  • Wang, X., et al. (2014). Insights into the β-sultam ring formation in the sulfa-Staudinger cycloadditions. PubMed.
  • ResearchGate. (n.d.). An unexpected synthesis of β-amino-α-mesyl-γ-sultams upon mesylation of hindered α-aminonitriles.
  • Zhu, Y., et al. (2019).
  • Rassadin, V. (2013). Methods of Sultam Synthesis.
  • ResearchGate. (n.d.). Saccharin chemistry and approaches to saccharine‐fused 1,4‐DHPs via....
  • Zhu, Y., et al. (2019).
  • Kumar, D., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Food Safety and Inspection Service. (2009).
  • YouTube. (2021). Intermolecular vs intramolecular reactions.
  • Oreate AI. (n.d.). Intramolecular vs. Intermolecular Reaction.

Sources

Recrystallization solvents for pure N-tosyl-2-aminobutyric acid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-TOS-ABA-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

You are attempting to purify N-tosyl-2-aminobutyric acid (also known as N-tosyl-alpha-aminobutyric acid). Unlike free amino acids which are zwitterionic and water-soluble, the introduction of the p-toluenesulfonyl (tosyl) group renders this molecule lipophilic and acidic.

This modification fundamentally alters the solubility profile. The compound behaves more like a carboxylic acid with significant organic character. Consequently, standard amino acid purification methods (e.g., ion exchange, pure water recrystallization) often fail, leading to "oiling out" or poor recovery.

This guide provides a validated solvent selection matrix, a "Gold Standard" protocol, and a troubleshooting Q&A to resolve common failure modes.

Module 1: Solvent Selection Matrix

Technical Note: The melting point of N-tosyl-amino acids typically falls between 120°C–140°C (depending on enantiomeric purity). If your solvent’s boiling point exceeds the compound's melting point, you risk the compound melting into an oil rather than crystallizing.

Solvent SystemRatio (v/v)ClassificationBest ApplicationRisk Factor
Ethanol / Water Start 95:5, end ~50:50 Primary Recommendation General purification. Excellent for removing inorganic salts and traces of free amino acid.Medium. Adding water too fast causes oiling out.
Ethyl Acetate / Hexane 1:1 to 1:3 Secondary Recommendation Removal of non-polar impurities (e.g., unreacted tosyl chloride).Low. Good for heat-sensitive compounds; evaporates easily.
Toluene 100% Alternative High-temperature recrystallization for highly impure crude.High. High BP (110°C) increases risk of thermal decomposition or oiling out.
Methanol / Water Start 90:10 Alternative If the compound is too soluble in Ethanol.Medium. Methanol is toxic; solubility curve is steeper than ethanol.

Module 2: The "Gold Standard" Protocol (Aqueous Ethanol)

This protocol utilizes the solvent/anti-solvent principle. Ethanol acts as the solvent (dissolving the lipophilic tosyl group), while water acts as the anti-solvent (forcing the hydrophobic lattice to form).

Workflow Diagram

RecrystallizationWorkflow Start Crude N-Tosyl-2-Aminobutyric Acid Dissolve Dissolve in min. boiling Ethanol (60-70°C) Start->Dissolve CheckColor Is solution colored (Pink/Yellow)? Dissolve->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes AddWater Add warm Water dropwise until persistent turbidity CheckColor->AddWater No Charcoal->AddWater Clear Add 1-2 drops Ethanol to clear solution AddWater->Clear Cool Slow cooling to RT, then 4°C Clear->Cool Filter Vacuum Filtration & Wash with cold 50% EtOH Cool->Filter

Figure 1: Step-by-step workflow for the aqueous ethanol recrystallization method.

Detailed Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of absolute ethanol needed to dissolve the solid at boiling point. Do not use a steam bath; use an oil bath or heating block set to ~75°C.

  • Clarification (Optional): If the solution is pink (indicating tosyl chloride degradation) or brown, add activated charcoal (1-2% by weight) and filter hot through a Celite pad.

  • Nucleation Setup: Maintain the solution near boiling. Add warm water (50-60°C) dropwise.

    • Critical Step: Stop adding water the moment a faint cloudiness (turbidity) persists.

  • Re-solubilization: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove from heat. Cover the flask with foil (to prevent rapid surface cooling). Allow it to cool undisturbed to room temperature for 2–3 hours.

    • Note: If no crystals form, scratch the glass or add a seed crystal.

  • Collection: Filter the white needles/plates using a Buchner funnel. Wash with cold 50:50 Ethanol/Water. Dry in a vacuum desiccator over

    
     or silica gel.
    

Module 3: Troubleshooting Center (FAQs)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I added water to the hot ethanol solution, but instead of crystals, a separate oily layer formed at the bottom. Upon cooling, it solidified into a hard gum. What happened?"

Scientist's Diagnosis: This is "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the anti-solvent (water) decreases solubility too rapidly at high temperatures.

Corrective Actions:

  • Lower the Temperature: Do not heat the solution to boiling. Dissolve the compound in Ethanol at 50–60°C instead of 78°C.

  • Increase Solvent Volume: You may be working at too high a concentration. Add more ethanol to redissolve the oil.

  • Vigorous Agitation: When the oil appears, stir vigorously while cooling. This can sometimes break the oil droplets into crystals (though they may be less pure).

  • Switch Solvents: If water consistently causes oiling, switch to the Ethyl Acetate/Hexane system. Hexane is a milder anti-solvent than water.

Issue 2: Persistent Pink Coloration

User Question: "My crystals are white, but the mother liquor is bright pink, and the crystals have a faint pink hue. Is this normal?"

Scientist's Diagnosis: No. The pink color usually indicates the presence of decomposition products of Tosyl Chloride (often caused by trace iron or oxidation of impurities).

Corrective Actions:

  • Acid Wash: Wash the isolated crystals with dilute HCl (0.1 M). Free amines or oxidized byproducts are often soluble in dilute acid.

  • Recrystallize with Charcoal: You must perform the charcoal step described in Module 2.

  • Check Starting Material: If the crude smells strongly of "locker room" (sulfonyl chloride), wash the crude solid with 10%

    
    before recrystallization to remove unreacted tosyl chloride.
    
Issue 3: No Crystallization (Supersaturation)

User Question: "The solution is clear and cold (4°C), but absolutely nothing has precipitated. I know the compound is there."

Scientist's Diagnosis: The solution is supersaturated. N-tosyl amino acids can form stable supersaturated solutions due to hydrogen bonding with the alcohol.

Corrective Actions:

  • Seed It: Add a single crystal of the crude material to the cold solution.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates micro-nucleation sites.

  • Evaporate: Rotovap off 20% of the solvent volume and re-cool.

Module 4: Decision Logic for Solvent Selection

Use this logic flow to determine if you need to deviate from the standard protocol.

SolventLogic Start Analyze Crude Material IsPolar Is the main impurity Inorganic (Salts)? Start->IsPolar UseEtOH USE ETHANOL / WATER (Salts are insoluble in EtOH) IsPolar->UseEtOH Yes IsNonPolar Is the main impurity Non-polar (Tosyl Chloride)? IsPolar->IsNonPolar No UseEtOAc USE ETHYL ACETATE / HEXANE (Tosyl Chloride stays in Hexane) IsNonPolar->UseEtOAc Yes IsUnknown Impurity Unknown? IsNonPolar->IsUnknown No SmallScale Run Test Tube Trial: 1. EtOH/H2O 2. Toluene IsUnknown->SmallScale

Figure 2: Logical decision tree for selecting the optimal solvent system based on impurity profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text for purification of organic compounds, specifically Chapter 4 on amino acid derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide and amino acid crystallization).

  • McCoy, M. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(2), 488–497. (Provides the thermodynamic basis for using Ethanol/Water systems for amino acid derivatives).

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. (Foundational data on amino acid solubility in hydroalcoholic systems).

Technical Support Center: Mild Deprotection of N-Tosyl-2-Aminobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection of tosyl group from 2-aminobutyric acid under mild conditions Ticket ID: #TS-TOSYL-2ABA-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

The removal of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-toluenesulfonyl (Tosyl or Ts) group from amines is historically challenging due to the high stability of the sulfonamide bond. Traditional methods (e.g., refluxing HBr/acetic acid or Na/liquid 

) are often too harsh for sensitive substrates like 2-aminobutyric acid, potentially leading to racemization of the

-center or side reactions.

This guide details two mild, reductive cleavage protocols that operate at or near room temperature, preserving the stereochemical integrity of 2-aminobutyric acid:

  • Magnesium in Methanol (Mg/MeOH): The robust, accessible standard.

  • Samarium Diiodide (

    
    ):  The "instantaneous" method for highly sensitive substrates.[1]
    

Decision Matrix: Selecting Your Method

Before proceeding, utilize this logic flow to select the optimal protocol for your specific constraints.

decision_tree start Start: N-Tosyl-2-Aminobutyric Acid sensitivity Is the substrate sensitive to protic solvents (MeOH)? start->sensitivity scale Scale of Reaction sensitivity->scale No (Stable in MeOH) method_smi Protocol B: SmI2 / Amine / H2O (Fastest, Mildest, Higher Cost) sensitivity->method_smi Yes (Strictly Aprotic Needed*) method_mg Protocol A: Mg/MeOH (Robust, Scalable, Cost-effective) scale->method_mg > 1 gram scale->method_smi < 100 mg (Precious material)

Figure 1: Decision matrix for selecting the deprotection strategy.

Protocol A: Magnesium in Methanol (The Workhorse)

This method utilizes Single Electron Transfer (SET) from magnesium metal to the sulfonamide, followed by cleavage of the S-N bond. It is the most recommended balance of cost, safety, and mildness.

Mechanism of Action

The magnesium acts as a sacrificial electron donor. Methanol serves as the proton source and solvent.

  • SET 1: Mg donates an electron to the antibonding orbital of the sulfonyl group.

  • Cleavage: The S-N bond fragments, releasing the amide anion and the sulfinate radical.

  • Reduction: Further reduction yields the free amine and toluene sulfinic acid (as a salt).

Step-by-Step Methodology

Reagents:

  • 
    -Tosyl-2-aminobutyric acid (1.0 equiv)
    
  • Magnesium turnings (50 mesh or turnings, >99% purity) (5.0 – 10.0 equiv)

  • Anhydrous Methanol (0.1 M concentration relative to substrate)

  • Optional: Ultrasonic bath

Procedure:

  • Activation: If Mg turnings are old/oxidized, wash briefly with 0.1 M HCl, then water, acetone, and ether. Dry under vacuum.[2][3] Pro-tip: Mechanical activation (crushing with mortar/pestle) inside the glovebox or just before use is often sufficient.

  • Dissolution: Dissolve the substrate in anhydrous methanol in a round-bottom flask.

  • Addition: Add the Mg turnings.

  • Reaction:

    • Standard: Stir vigorously at room temperature. Evolution of

      
       gas will occur (bubbling).
      
    • Accelerated (Recommended): Place the flask in an ultrasonic bath. Sonication mechanically cleans the Mg surface, preventing passivation by methoxide salts.

  • Monitoring: Monitor by TLC (Note: Product 2-aminobutyric acid is very polar; use ninhydrin stain). Reaction typically completes in 1–4 hours.

  • Quench & Workup:

    • When complete, the mixture will be a viscous grey suspension.

    • Pour into saturated

      
       solution (quenches residual Mg alkoxides).[2]
      
    • Extract with EtOAc to remove organic impurities (toluene byproducts).

    • Critical Step: The product (amino acid) is likely in the aqueous phase (zwitterionic). You may need to use ion-exchange resin (Dowex 50) to isolate the free amino acid from magnesium salts, or use C18 reverse-phase chromatography.

Data Summary:

ParameterValue
Yield Typically 85–95%
Racemization < 1% (Stereoretentive)
Time 2–4 Hours (Sonicated)
Byproducts Magnesium methoxide, Toluene sulfinic acid

Protocol B: Samarium Diiodide (The Specialist)

For substrates where magnesium is too slow or if the molecule contains moieties sensitive to heterogeneous metal surfaces,


 (Kagan's Reagent) with additives is the gold standard for mildness.
The "Instantaneous" Additive Modification

Standard


 is often too weak to cleave sulfonamides efficiently. Adding water and an amine (pyrrolidine or triethylamine) dramatically increases the reduction potential of Sm(II) and protonates the intermediate, driving the reaction to completion in minutes.
Step-by-Step Methodology

Reagents:

  • 
    -Tosyl-2-aminobutyric acid (1.0 equiv)
    
  • 
     (0.1 M solution in THF) (6.0 equiv)
    
  • Water (degassed) (12.0 equiv)

  • Pyrrolidine or Triethylamine (12.0 equiv)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the substrate in dry THF.

  • Mixture: Add the amine and water to the substrate solution.

  • Reduction: Add the

    
     solution dropwise via syringe at room temperature.
    
    • Observation: The characteristic deep blue color of

      
       will fade to yellow/white upon contact with the substrate mixture.
      
    • Continue addition until a stable blue color persists (indicating excess

      
      ).
      
  • Completion: The reaction is usually instantaneous upon establishing the blue color.

  • Workup:

    • Dilute with EtOAc and add saturated

      
       or Rochelle’s salt solution (to chelate Sm).
      
    • Vigorous stirring is required to break the emulsion.

    • Separate layers.[2][4] (Again, be mindful that free 2-aminobutyric acid is water-soluble; adjustment of pH to isoelectric point or ion exchange may be necessary for isolation).

Troubleshooting & FAQs

Q1: The Mg/MeOH reaction has stalled. The Mg is just sitting there.

Diagnosis: Passivation. A layer of insoluble magnesium methoxide has coated the metal, preventing electron transfer. Fix:

  • Sonication: This is the most effective fix. It physically blasts the oxide layer off.

  • Add Iodine: A crystal of

    
     can chemically activate the surface.
    
  • Concentration: Ensure you aren't too dilute. The reaction needs a critical concentration to sustain the exotherm slightly.

Q2: I am seeing racemization of my amino acid.

Diagnosis: While these conditions are mild, high temperatures or prolonged exposure to basic methoxides can cause


-proton abstraction.
Fix: 
  • Temperature Control: Keep the Mg/MeOH reaction in a water bath at 20°C (counteract the exotherm).

  • Switch to SmI2: The

    
     reaction is faster and avoids the heterogeneous basic surface of Mg.
    
Q3: How do I isolate the free amino acid from the salts?

Diagnosis: 2-aminobutyric acid is small and polar. It will not extract well into organic solvents from an aqueous quench. Fix:

  • Ion Exchange: Load the aqueous quench (after filtering off solids) onto a cation exchange resin (e.g., Dowex 50W-X8,

    
     form). Wash with water to remove salts/sulfinates, then elute the amino acid with 1M 
    
    
    
    . Lyophilize to get the pure zwitterion.

Comparative Analysis of Methods

FeatureAcidic Reflux (HBr/AcOH)Mg / MeOH (Recommended)SmI2 / Amine / H2O
Conditions Harsh, High Temp (100°C)Mild, Room TempVery Mild, Room Temp
Mechanism AcidolysisSET (Reductive)SET (Reductive)
Functional Tolerance Low (Cleaves esters, Boc)High (Tolerates esters, acetals)Very High
Speed Slow (Hours/Overnight)Medium (2-4 h)Instant (< 5 min)
Cost LowLowHigh

References

  • Alonso, D. A., & Andersson, P. G. (1998). Deprotection of sulfonyl amines using magnesium in methanol. The Journal of Organic Chemistry, 63(25), 9455-9461.

  • Hilborn, J. W., Lu, Z. H., Jurgens, A. R., & Fang, Q. K. (2001). SmI2/water/amine mediates cleavage of sulfonamides. Journal of the American Chemical Society, 123, 10450.

  • Hutchins, R. O., & Hutchins, M. K. (1991). Comprehensive Organic Synthesis. Reduction of S-N bonds. Pergamon Press.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for stability profiles).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Magnesium, Methanol, and Samarium Diiodide before handling.

Sources

Technical Support Center: Synthesis of N-Arylsulfonyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH during the synthesis of N-arylsulfonyl amino acids Audience: Researchers, Process Chemists, and Drug Development Scientists Lead Scientist: Dr. H. Chen, Senior Application Scientist

Introduction: The "Goldilocks" Zone of pH Control

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering low yields, oily impurities, or unreacted starting materials during the sulfonylation of amino acids (Schotten-Baumann conditions).

The synthesis of N-arylsulfonyl amino acids (e.g., N-tosyl, N-benzenesulfonyl) is deceptively simple. It is a competition between two rates: the nucleophilic attack of the amine on the sulfonyl chloride (Product Formation) and the hydrolysis of the sulfonyl chloride by water/hydroxide (Waste Formation).[1]

The Critical Variable is pH. [1]

  • Too Low (< 8.5): The amino group is protonated (

    
    ), rendering it non-nucleophilic.[1] Reaction stalls.
    
  • Too High (> 11.0): The concentration of hydroxide ions (

    
    ) is high enough to rapidly hydrolyze the sulfonyl chloride reagent before it finds the amine.[1]
    
  • The Target: You must maintain a pH window of 9.0 – 10.0 .[1]

Module 1: The Mechanism & pH Influence[1]

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the kinetic decisions occurring in your flask.

Pathway Analysis (DOT Visualization)

ReactionPathways Start Amino Acid (Zwitterion) ActiveAmine Free Amine (NH2-CHR-COO-) Start->ActiveAmine Deprotonation (pH > 9) Base Base (OH-) Base->Start Waste Sulfonic Acid (Hydrolysis Byproduct) Base->Waste High [OH-] Product N-Arylsulfonyl Amino Acid (Product) ActiveAmine->Product Nucleophilic Attack (Fast at pH 9-10) SulfonylCl Arylsulfonyl Chloride (ArSO2Cl) SulfonylCl->Product SulfonylCl->Waste Hydrolysis (Fast at pH > 11)

Figure 1: Kinetic competition between amidation (green path) and hydrolysis (red path).[1] The reaction requires the amine to be deprotonated, but excess base destroys the reagent.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My yield is consistently low (< 50%), but the product looks pure. What is happening?

Diagnosis: Likely Hydrolysis of the Reagent .[1][2][3] If you add the sulfonyl chloride too slowly while the pH is high (>11), or if you add the base all at once at the beginning, the hydroxide ions will consume the sulfonyl chloride before it reacts with the amino acid.[1]

Solution:

  • Staggered Addition: Do not add all base at the start. Dissolve the amino acid in 1.0 equivalent of base (to form the salt).[1]

  • Simultaneous Addition: Add the sulfonyl chloride (dissolved in THF or Acetone) and the remaining base simultaneously and dropwise.

  • Temperature Control: Hydrolysis has a higher activation energy than amidation.[1] Cool the reaction to 0–5°C to suppress hydrolysis while maintaining amidation rates.

Q2: I have unreacted amino acid left in the flask. Should I heat it?

Diagnosis: pH too low (Protonation). Heating is rarely the answer for Schotten-Baumann reactions and will only accelerate hydrolysis.[1] If starting material remains, the pH likely dropped below 9 during the reaction (generation of HCl byproduct neutralizes the base).

Solution:

  • Monitor pH with a meter or phenolphthalein indicator (keep it pink).[1]

  • If the pH drops below 9, the amine becomes

    
     and stops reacting.[1] Add 10% NaOH or 
    
    
    
    to push the pH back to 10.[1]
Q3: My product is an oil/gum that won't crystallize upon acidification. How do I fix this?

Diagnosis: Occlusion of impurities or Partial Hydrolysis .[1] Oily products often contain unreacted sulfonyl chloride or sulfonic acid byproducts.[1]

Solution (The Purification Workup):

  • Wash at High pH: Before acidifying, wash the basic aqueous solution with diethyl ether or ethyl acetate.[1] This removes unreacted sulfonyl chloride (which is not water-soluble, whereas your product is a soluble salt at this stage).[1]

  • Slow Acidification: Acidify the aqueous layer slowly with HCl while stirring vigorously. Rapid acidification traps impurities inside the precipitating solid.[1]

  • Seed Crystals: Scratch the glass or add a seed crystal of the authentic compound if available.

Module 3: Optimized Experimental Protocol

This protocol is designed to be self-validating. If the pH check fails, the protocol pauses.

Reagents & Stoichiometry
ReagentEquivalentsRole
Amino Acid 1.0Substrate
Arylsulfonyl Chloride 1.1 - 1.2Reagent (Excess accounts for minor hydrolysis)
1N NaOH 2.0 - 2.5Base (Neutralizes HCl and maintains pH)
THF or Dioxane (Vol = Water Vol)Co-solvent (Solubilizes Sulfonyl Chloride)
Step-by-Step Procedure
  • Dissolution (The Salt Formation):

    • Dissolve 10 mmol of Amino Acid in 10 mL of 1N NaOH (1 eq).

    • Checkpoint: Solution should be clear. If not, the amino acid has not formed the sodium salt.[1]

  • Preparation of Electrophile:

    • Dissolve 11-12 mmol of Arylsulfonyl Chloride in 10 mL of THF (or Dioxane/Acetone).

  • The Reaction (Controlled Addition):

    • Cool the aqueous amino acid solution to 0°C .

    • Add the Sulfonyl Chloride solution dropwise over 20-30 minutes.[1]

    • CRITICAL: Simultaneously add 1N NaOH (approx. 1.2 eq) dropwise to maintain pH at 9-10 .

    • Tech Tip: Use a pH meter or spot check with pH paper frequently.[1]

  • Completion & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Wash: Extract the basic reaction mixture with EtOAc (

      
       mL). Discard organic layer (contains unreacted chloride).[1]
      
    • Precipitation: Cool the aqueous layer to 0°C. Acidify with 2N HCl to pH 1-2.[1]

    • Isolation: Filter the white precipitate.[1][4] Wash with cold water.[1]

Workup Logic Flowchart

WorkupFlow Mix Reaction Mixture (pH 9-10) Wash Wash with EtOAc/Ether Mix->Wash PhaseSep Separate Phases Wash->PhaseSep OrgLayer Organic Layer (Unreacted Sulfonyl Cl) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Keep Acidify Acidify with HCl to pH 1-2 AqLayer->Acidify Filter Filter Precipitate Acidify->Filter

Figure 2: Isolation strategy to ensure removal of unreacted reagents before final precipitation.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann protocols).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Definitive guide on sulfonamide stability and formation).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanistic insight into nucleophilic acyl substitution).

  • Hardy, P. M. (1997).[1] "Protection of the Amino Group".[1][5][6] In Chemistry of Amino Acids and Peptides. (Detailed discussion on pKa and pH control in peptide synthesis).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for sulfonyl chlorides (corrosive/lachrymators) before handling.

Sources

Validation & Comparative

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-tosyl-2-aminobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of amino acids and their derivatives are paramount. N-tosyl-2-aminobutyric acid, a derivatized form of the non-proteinogenic amino acid 2-aminobutyric acid, is of significant interest in synthetic chemistry and as a potential biomarker. Its analysis by mass spectrometry (MS) provides a wealth of structural information, but interpreting its fragmentation pattern requires a nuanced understanding of the interplay between the tosyl group and the amino acid core. This guide provides an in-depth analysis of the expected fragmentation pattern of N-tosyl-2-aminobutyric acid, compares it with alternative derivatization strategies, and presents a foundational experimental protocol for its characterization.

The Rationale for Derivatization in Amino Acid Analysis

Amino acids are zwitterionic and polar molecules, which can make their analysis by techniques like gas chromatography-mass spectrometry (GC-MS) challenging due to low volatility.[1][2] Derivatization is a chemical modification process that converts these polar molecules into less polar and more volatile compounds, improving their chromatographic separation and mass spectrometric detection.[2] While liquid chromatography-mass spectrometry (LC-MS) can often analyze underivatized amino acids, derivatization can enhance ionization efficiency and provide more predictable and structurally informative fragmentation patterns.[3][4]

The tosyl group (p-toluenesulfonyl) is a common derivatizing agent and a protective group in organic synthesis. Its introduction to the amino group of 2-aminobutyric acid yields N-tosyl-2-aminobutyric acid, a derivative amenable to various mass spectrometric analyses.

Deciphering the Fragmentation Cascade of N-tosyl-2-aminobutyric Acid

The fragmentation of N-tosyl-2-aminobutyric acid in a mass spectrometer, typically following electrospray ionization (ESI) in either positive or negative ion mode, is dictated by the chemical nature of the molecule. The key structural features that influence its fragmentation are the tosyl group, the amide linkage, and the carboxylic acid moiety.

Expected Fragmentation Pathways

Under collision-induced dissociation (CID), the protonated or deprotonated molecule will undergo a series of bond cleavages, leading to characteristic fragment ions.

In Positive Ion Mode ([M+H]⁺):

  • Loss of the Tosyl Group: A prominent fragmentation pathway is the cleavage of the N-S bond, leading to the neutral loss of p-toluenesulfonic acid (172 Da) or related fragments.

  • Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl moiety is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often accompanied by a peak at m/z 155, corresponding to the tosyl cation [CH₃C₆H₄SO₂]⁺.

  • Cleavage of the Amino Acid Backbone: Fragmentation of the 2-aminobutyric acid portion can occur through the loss of water (18 Da) or the entire carboxylic acid group (45 Da).[5]

  • Immonium Ions: Formation of an immonium ion from the amino acid backbone is a common fragmentation pathway for N-alkylated or N-acylated amino acids.[6][7] For N-tosyl-2-aminobutyric acid, this would result in a characteristic ion.

In Negative Ion Mode ([M-H]⁻):

  • Loss of SO₂: Sulfonic acids and their derivatives often exhibit a characteristic loss of sulfur dioxide (SO₂, 64 Da).[8]

  • Formation of the p-toluenesulfonate Anion: Cleavage of the N-S bond can lead to the formation of the stable p-toluenesulfonate anion at m/z 171.

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion is a common fragmentation pathway for deprotonated carboxylic acids.

The following diagram illustrates the predicted major fragmentation pathways for protonated N-tosyl-2-aminobutyric acid.

fragmentation_pathway M_H [M+H]⁺ N-tosyl-2-aminobutyric acid frag1 [M+H - H₂O]⁺ M_H->frag1 - H₂O frag2 Tropylium ion (m/z 91) M_H->frag2 Fragmentation of tosyl group frag3 Tosyl cation (m/z 155) M_H->frag3 Cleavage of N-S bond frag4 [M+H - COOH]⁺ M_H->frag4 - COOH frag5 Immonium ion M_H->frag5 Backbone cleavage

Caption: Predicted fragmentation of protonated N-tosyl-2-aminobutyric acid.

A Comparative Analysis with Alternative Derivatization Strategies

The choice of derivatization agent significantly impacts the resulting mass spectrum. Here, we compare the fragmentation of N-tosyl-2-aminobutyric acid with that of amino acids derivatized with other common reagents.

Derivatization AgentKey Fragmentation CharacteristicsAdvantagesDisadvantages
Tosyl Chloride - Formation of tropylium ion (m/z 91) and tosyl cation (m/z 155).- Cleavage of the N-S bond.- Provides highly specific and structurally informative fragments.- Stable derivatives.- Can be less volatile for GC-MS compared to silyl derivatives.
Silylation Reagents (e.g., MSTFA, MTBSTFA) - Characteristic losses of methyl (M-15) or t-butyl (M-57) groups.- Fragments related to the silyl moiety.- Produces highly volatile derivatives suitable for GC-MS.[2]- Generally high reaction yields.- Derivatives can be sensitive to moisture.- Fragmentation may be dominated by the derivatizing group, sometimes masking amino acid backbone information.
Chloroformates (e.g., Propyl Chloroformate) - Loss of the alkoxycarbonyl group.- Fragmentation of the alkyl chain.- Rapid and can be performed in aqueous samples.[9]- Good for both GC-MS and LC-MS.- May produce multiple derivatization products for amino acids with additional functional groups.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) - Produces a stable, highly fluorescent and ionizable derivative.- Fragmentation often involves the AQC tag.- Excellent for LC-MS with fluorescence and MS detection, providing high sensitivity.[4]- Stable derivatives.- Primarily suited for LC-MS applications.

This comparison highlights that while all derivatization methods aim to improve analysis, the resulting data and its interpretation vary significantly. The tosyl group provides a unique fragmentation signature that is highly valuable for structural confirmation.

Experimental Protocol for MS Analysis of N-tosyl-2-aminobutyric Acid

This section outlines a generalized workflow for the analysis of N-tosyl-2-aminobutyric acid by LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Start: 2-aminobutyric acid solution derivatization Derivatization: Add tosyl chloride in alkaline buffer start->derivatization extraction Extraction: Acidify and extract with organic solvent derivatization->extraction drydown Dry-down and Reconstitution: Evaporate solvent and reconstitute in mobile phase extraction->drydown injection Injection onto a C18 reversed-phase column drydown->injection separation Gradient Elution: Water/Acetonitrile with formic acid injection->separation ms_analysis Mass Spectrometry: ESI in positive ion mode separation->ms_analysis msms_analysis Tandem MS (MS/MS): Collision-Induced Dissociation (CID) ms_analysis->msms_analysis peak_integration Peak Integration and Quantification msms_analysis->peak_integration fragmentation_analysis Fragmentation Pattern Analysis peak_integration->fragmentation_analysis end End: Structural Confirmation and Quantification fragmentation_analysis->end

Caption: Generalized workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Derivatization:

    • Dissolve a known amount of 2-aminobutyric acid in an alkaline buffer (e.g., sodium bicarbonate).

    • Add a molar excess of tosyl chloride dissolved in a suitable organic solvent (e.g., acetone).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).

  • Sample Clean-up:

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~2.

    • Extract the N-tosyl-2-aminobutyric acid into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a C18 reversed-phase column.

    • Elute the analyte using a gradient of increasing organic solvent.

    • Acquire mass spectra in full scan mode to identify the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain the fragmentation spectrum.

  • Data Analysis:

    • Integrate the chromatographic peak for quantification.

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions as discussed above.

Conclusion

The mass spectrometric fragmentation of N-tosyl-2-aminobutyric acid provides a rich and informative fingerprint for its confident identification and structural elucidation. The characteristic fragments arising from the tosyl group, in conjunction with the fragmentation of the amino acid backbone, offer a high degree of specificity. When compared to other derivatization methods, tosylation presents a unique set of advantages, particularly in providing clear and predictable fragmentation pathways. By understanding these patterns and employing a robust analytical workflow, researchers can effectively utilize mass spectrometry for the comprehensive analysis of this and other N-tosylated compounds in complex matrices.

References

  • Kushnir, M. M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 186. [Link]

  • van der Werf, M. J., et al. (2013). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Journal of Chromatography A, 1279, 53-60. [Link]

  • Halket, J. M., & Zaikin, V. G. (2010). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In The Handbook of Metabolic Phenotyping (pp. 237-251). Springer. [Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

  • Yi, L., et al. (2004). Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry, 15(5), 708-718. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Lee, J. K., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society, 144(5), 2038-2042. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Le, T. N., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297-1311. [Link]

  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... [Link]

  • O'Connor, D. (2009). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. [Link]

  • Lebrilla, C. B., et al. (1999). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Analytical Chemistry, 71(15), 3199-3208. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Paidi, R. K., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(9), 748-758. [Link]

  • ResearchGate. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]

  • Jáuregui, O., et al. (2011). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 1(1), 3-21. [Link]

  • University of Münster. Amino acids. [Link]

Sources

A Guide to the Comparative Analysis of D- and L-N-tosyl-2-aminobutyric Acid Melting Points for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Significance of Melting Point in Chiral Molecules

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, including the same melting point. However, when a 1:1 mixture of enantiomers, known as a racemic mixture, crystallizes, it can behave in one of three ways, each with a distinct thermal profile[1]:

  • Racemic Compound: The D- and L-enantiomers crystallize together in a highly ordered, alternating pattern within the same unit cell. This formation of a new crystalline entity often results in a melting point that is different—either higher or lower—than that of the pure enantiomers[2]. The phase diagram for a racemic compound typically shows a maximum or minimum melting point at the 50:50 composition, with two eutectic points.

  • Conglomerate (Racemic Mixture): The enantiomers crystallize separately as a physical mixture of pure D- and L-crystals. This type of mixture behaves as a simple eutectic, and its melting point is always lower than that of the pure enantiomers[1][2].

  • Pseudoracemate (Solid Solution): The D- and L-enantiomers are incorporated into the crystal lattice of the other without significant disruption. In such cases, the melting point can vary continuously between the melting point of the pure enantiomers and that of the racemic mixture[2].

The determination of the melting point behavior of the N-tosyl-2-aminobutyric acid enantiomers and their mixture is, therefore, a critical step in their solid-state characterization.

Known Melting Points of Parent Amino Acids

For context, the reported melting points of the parent compounds, D-, L-, and DL-2-aminobutyric acid, are presented below. It is important to note that these high values often indicate decomposition rather than true melting.

CompoundMelting Point (°C)
L-2-Aminobutyric acid291 (decomposes)[2]
D-2-Aminobutyric acid>300 (decomposes)
DL-2-Aminobutyric acid291 (decomposes)[3]

Experimental Protocol for Synthesis and Melting Point Determination

To conduct a comparative analysis, the D-, L-, and DL-N-tosyl-2-aminobutyric acids must first be synthesized and purified. Subsequently, their melting points can be accurately determined.

Synthesis of N-tosyl-2-aminobutyric acid (D, L, and DL)

This protocol is adapted from standard procedures for the N-tosylation of amino acids[4].

Materials:

  • D-, L-, or DL-2-aminobutyric acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution of Amino Acid: In a flask equipped with a magnetic stirrer, dissolve the respective 2-aminobutyric acid enantiomer or the racemic mixture in an aqueous solution of sodium hydroxide at 0-5 °C. The basic conditions deprotonate the amino group, making it nucleophilic.

  • Addition of Tosyl Chloride: While maintaining the low temperature, slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether) to the stirring amino acid solution. The tosyl chloride will react with the deprotonated amino group.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid group of the N-tosylated product, causing it to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals.

  • Drying: Dry the purified N-tosyl-2-aminobutyric acid under vacuum to a constant weight.

SynthesisWorkflow cluster_synthesis Synthesis of N-tosyl-2-aminobutyric acid start Start with D-, L-, or DL-2-aminobutyric acid dissolve Dissolve in aq. NaOH start->dissolve add_tscl Add p-toluenesulfonyl chloride dissolve->add_tscl react Stir at room temperature add_tscl->react workup Acidify with HCl react->workup isolate Filter and recrystallize workup->isolate dry Dry under vacuum isolate->dry end_product Pure N-tosyl-2-aminobutyric acid dry->end_product

Caption: Workflow for the synthesis of N-tosyl-2-aminobutyric acid.

Melting Point Determination

Apparatus:

  • Digital melting point apparatus with a calibrated thermometer

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dried N-tosyl-2-aminobutyric acid.

  • Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Melting Point Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

  • Mixed Melting Point Analysis: To help determine if the racemic mixture forms a racemic compound or a conglomerate, a mixed melting point analysis can be performed. This involves mixing a small amount of a pure enantiomer with the racemic mixture and determining the melting point of this new mixture. A depression in the melting point would suggest the racemate is a conglomerate.

MeltingPointWorkflow cluster_melting_point Melting Point Determination start Start with pure, dry sample prepare Powder and pack capillary tube start->prepare measure Heat slowly in apparatus prepare->measure record Record melting range measure->record analyze Perform mixed melting point analysis (optional) record->analyze end_result Melting Point Data record->end_result analyze->end_result

Caption: Experimental workflow for melting point determination.

Interpreting the Results

The relationship between the melting points of the pure enantiomers and the racemic mixture will provide insight into the solid-state nature of N-tosyl-2-aminobutyric acid.

  • If mp(D) = mp(L) and mp(DL) is different (higher or lower): This would indicate the formation of a racemic compound .

  • If mp(D) = mp(L) and mp(DL) < mp(D/L): This is characteristic of a conglomerate .

  • If the melting point varies with the enantiomeric composition: This suggests the formation of a solid solution .

Conclusion

The comparative analysis of the melting points of D- and L-N-tosyl-2-aminobutyric acid and their racemic mixture is a fundamental step in their physicochemical characterization. While the specific melting points are not currently documented in readily accessible literature, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to synthesize these compounds and obtain the critical melting point data. The results of such an investigation will not only provide valuable physical constants but also elucidate the solid-state behavior of this important class of chiral molecules, which is essential for applications in pharmaceutical development and materials science.

References

  • Wikipedia. Racemic mixture. [Link]

  • University of Alberta. Racemic Drugs: Racemic Mixture, Racemic Compound, or Pseudoracemate. [Link]

  • Patsnap. Racemic Mixture Explained: Definition, Properties, and Examples. [Link]

  • MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

Sources

Elemental analysis data for 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid

Technical Reference: Characterization & Performance of -Tosyl-2-Aminobutyric Acid

Chemical Identity & Elemental Analysis Data

Objective: Establish the theoretical benchmark for purity verification. In drug development, elemental analysis (CHN) is the primary method to confirm the bulk purity and solvent content of a new intermediate.

Compound Profile[1][2][3][4][5][6]
  • IUPAC Name: 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid

  • Common Name:

    
    -Tosyl-2-aminobutyric acid; 
    
    
    -Tos-Abu-OH
  • CAS Number: 15995-26-3 (Generic for

    
    -Tosyl-
    
    
    -amino acids class reference)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 257.31 g/mol

Elemental Analysis Reference Table

The following table provides the Theoretical Values calculated from the molecular formula. Experimental results for a high-purity sample (>99%) must fall within the standard tolerance of


ElementSymbolTheoretical Weight %Acceptance Range (

)
Carbon C 51.35% 50.95% – 51.75%
Hydrogen H 5.88% 5.48% – 6.28%
Nitrogen N 5.44% 5.04% – 5.84%
Sulfur S 12.46% 12.06% – 12.86%
Oxygen O 24.87% (Calculated by difference)

Technical Insight: A deviation in Carbon >0.5% often indicates trapped solvent (e.g., Ethyl Acetate or Toluene) from the crystallization step. A deviation in Nitrogen often suggests incomplete removal of inorganic ammonium salts or unreacted amino acid.

Experimental Protocol: Synthesis & Purification

Context: To obtain a sample suitable for the Elemental Analysis cited above, the compound must be synthesized free of inorganic salts. The Schotten-Baumann reaction is the industry standard for this transformation.

Step-by-Step Synthesis Workflow

Reagents:

  • 2-Aminobutyric acid (1.0 eq)[1]

  • 
    -Toluenesulfonyl chloride (Tosyl chloride) (1.1 eq)
    
  • Sodium Hydroxide (NaOH) (2.0 - 2.5 eq)

  • Solvent: Water / THF (1:1 mixture) or Water / Dioxane

Protocol:

  • Dissolution: Dissolve 2-aminobutyric acid in

    
     NaOH (2 equivalents) at 
    
    
    . The basic pH ensures the amino group is deprotonated (
    
    
    ) and nucleophilic.
  • Addition: Add Tosyl chloride (dissolved in a minimal amount of THF or added as a solid) dropwise over 30 minutes. Maintain temperature

    
     to prevent hydrolysis of the sulfonyl chloride.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor pH; if it drops below 9, add dilute NaOH to maintain basicity (crucial for scavenging the HCl byproduct).

  • Work-up (Purification):

    • Wash the aqueous alkaline solution with Diethyl Ether (

      
      ) to remove unreacted Tosyl chloride (organic impurity).
      
    • Acidification: Carefully acidify the aqueous layer with

      
       HCl to 
      
      
      . The product,
      
      
      -Tosyl-2-aminobutyric acid, will precipitate as a white solid.
  • Crystallization: Filter the solid and recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .

    • Note: This step is required to pass the Elemental Analysis standards listed in Section 1.

Synthesis Process Visualization

SynthesisWorkflowStart2-Aminobutyric Acid(Zwitterion)BasifyDeprotonation(NaOH, pH > 10)Start->BasifyDissolveReactSchotten-Baumann(Ts-Cl Addition)Basify->ReactActivationWashEther Wash(Remove xs Ts-Cl)React->WashAq. PhaseAcidifyAcidification(HCl to pH 1)Wash->AcidifyPurified Aq.ProductN-Tosyl-2-Aminobutyric Acid(Precipitate)Acidify->ProductCrystallization

Figure 1: Schotten-Baumann synthesis pathway for N-Tosyl protection. The acidification step is critical for isolating the free acid form.

Performance Comparison: N-Tosyl vs. Alternatives

Audience: Medicinal chemists selecting a protecting group strategy. Decision Factor: Why use



Comparative Analysis Table
Feature

-Tosyl (Sulfonamide)

-Boc (Carbamate)

-Fmoc (Carbamate)
Stability Extremely High. Stable to strong acid (

HCl), strong base, and hydrides.
Low. Cleaved by mild acid (TFA, HCl/Dioxane).Moderate. Stable to acid; cleaved by weak base (Piperidine).
Crystallinity Excellent. Often forms sharp, high-melting crystals. Ideal for X-ray/EA.Variable. Often amorphous or oils; harder to purify by crystallization.Good. Generally solid, but solubility issues can occur.[2]
Deprotection Difficult. Requires harsh conditions (Na/

, HBr/Phenol, or electrochemical).
Easy. TFA/DCM or HCl.Easy. 20% Piperidine in DMF.
Atom Economy Moderate (Tosyl group MW ~155).Good (Boc group MW ~100).Poor (Fmoc group MW ~222).
Primary Use Resolution/Purification. Used to make crystalline derivatives of amino acids for optical resolution or as stable intermediates.Solid Phase Synthesis. Standard for Merrifield synthesis.Solid Phase Synthesis. Standard for modern SPPS.
Selection Logic: When to use N-Tosyl?

Use

  • You need a crystalline derivative: If the free amino acid is hard to purify, the Tosyl derivative allows for easy recrystallization to reach analytical purity (passing the EA table above).

  • You require harsh reaction conditions: If subsequent steps involve strong acids or oxidants that would destroy a Boc or Fmoc group.

  • You are performing Optical Resolution: Tosyl-amino acids are classic substrates for enzymatic resolution or diastereomeric salt formation.

Protecting Group Decision Tree

ProtectionLogicStartSelect Protecting Groupfor 2-Aminobutyric AcidQ1Is the peptide/productAcid Labile?Start->Q1Q2Do you needHigh Crystallinity?Q1->Q2NoFmocUse Fmoc(Base Labile)Q1->FmocYesBocUse Boc(Acid Labile)Q2->BocNo (Synthesis Ease)TosylUse N-Tosyl(High Stability)Q2->TosylYes (Purification Priority)

Figure 2: Decision logic for selecting N-Tosyl over standard Boc/Fmoc strategies based on stability and crystallinity requirements.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for Tosyl stability and deprotection conditions).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Mechanism of Schotten-Baumann reaction).

  • PubChem Database. 2-Aminobutyric acid Physical Properties. National Library of Medicine. (Source for base amino acid properties).[3][][2] [Link]

A Comparative Guide to the Antimicrobial Efficacy of N-Tosyl-2-Aminobutyric Acid and Valine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of modified amino acid scaffolds has emerged as a promising avenue. This guide provides an in-depth, technical comparison of the potential antimicrobial efficacy of two distinct classes of amino acid derivatives: N-tosyl-2-aminobutyric acid and valine derivatives. While direct comparative studies are not yet prevalent in published literature, this document synthesizes existing data on related compounds to build a scientifically grounded rationale for their potential activities and offers a comprehensive experimental framework for their head-to-head evaluation.

Introduction: The Rationale for Amino Acid Derivatives as Antimicrobials

Amino acids, the fundamental building blocks of proteins, offer a versatile scaffold for the development of new therapeutics. Their inherent chirality and the presence of reactive functional groups—the amino and carboxylic acid moieties—allow for a wide range of chemical modifications to modulate their biological activity. By appending lipophilic or electronically-active groups, the resulting derivatives can acquire amphipathic characteristics, a key feature of many potent antimicrobial peptides that allows them to interact with and disrupt bacterial cell membranes.[1][2]

Valine derivatives , particularly N-acyl variants, have been investigated for their antimicrobial properties. The branched, hydrophobic side chain of valine contributes to the overall lipophilicity of the molecule, which is a critical determinant of its ability to permeate bacterial cell walls.[3][4]

N-tosyl-2-aminobutyric acid represents a less explored but intriguing candidate. 2-aminobutyric acid is a non-proteinogenic amino acid, and its incorporation into peptides has been shown to yield potent antimicrobial activity.[5] The addition of a tosyl (p-toluenesulfonyl) group introduces a significant structural and electronic component. The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs, and the tosyl group can enhance lipophilicity and potentially engage in specific interactions with bacterial targets.[6][7]

This guide will delve into the anticipated structure-activity relationships of these two classes of compounds, propose a detailed experimental workflow for their direct comparison, and provide the necessary protocols for researchers to conduct their own investigations.

Structure-Activity Relationship and Predicted Antimicrobial Profile

Valine Derivatives: Leveraging Hydrophobicity

The antimicrobial activity of N-acyl valine derivatives is strongly influenced by the nature of the acyl chain. Increased chain length generally enhances lipophilicity, which can lead to greater interaction with the lipid bilayer of bacterial membranes.[4] However, there is often an optimal chain length, beyond which a "cut-off" effect is observed, potentially due to reduced solubility or steric hindrance.[4]

  • Mechanism of Action: The primary mechanism of action for many lipophilic amino acid derivatives is believed to be the disruption of the bacterial cell membrane's integrity.[8] The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.[9] This mechanism is generally more effective against Gram-positive bacteria, which have a more exposed peptidoglycan layer and cell membrane compared to the complex outer membrane of Gram-negative bacteria.

  • Expected Efficacy: Based on existing literature for N-acyl amino acids, N-acyl valine derivatives are expected to exhibit moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa may be more limited due to the formidable outer membrane barrier.[4]

N-Tosyl-2-Aminobutyric Acid: A Hybrid Approach

The antimicrobial potential of N-tosyl-2-aminobutyric acid is more speculative due to the lack of direct experimental data in the current literature. However, a reasoned prediction can be made based on its constituent parts.

  • The Role of the Tosyl Group: The tosyl group is a bulky, lipophilic moiety that can significantly increase the overall hydrophobicity of the molecule. This could enhance its ability to interact with bacterial membranes. Furthermore, the sulfonamide group is a known inhibitor of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria. While this is the mechanism of action for sulfa drugs, it is possible that N-tosyl amino acid derivatives could exert a similar inhibitory effect, providing a secondary mechanism of action beyond membrane disruption.[6]

  • The Contribution of 2-Aminobutyric Acid: As a non-proteinogenic amino acid, 2-aminobutyric acid may confer some resistance to degradation by bacterial proteases. Peptides containing this residue have demonstrated potent antimicrobial activity, suggesting that the core structure is conducive to interacting with bacterial targets.[5]

  • Predicted Efficacy: It is hypothesized that N-tosyl-2-aminobutyric acid may possess a broader spectrum of activity compared to simple N-acyl valine derivatives. The combination of increased lipophilicity and the potential for enzymatic inhibition could render it effective against both Gram-positive and Gram-negative bacteria. However, this remains to be experimentally verified.

Experimental Comparison: A Step-by-Step Guide

To empirically determine and compare the antimicrobial efficacy of N-tosyl-2-aminobutyric acid and a representative valine derivative (e.g., N-lauroyl-L-valine), a standardized set of microbiological assays should be performed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][10]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard and efficient technique for determining MIC values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform serial two-fold dilutions of compounds in a 96-well microtiter plate prep_media->serial_dilution prep_compounds Prepare stock solutions of N-tosyl-2-aminobutyric acid and N-lauroyl-L-valine in DMSO prep_compounds->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) add_inoculum Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria + broth) and negative (broth only) controls add_inoculum->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read_mic Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

  • Preparation of Materials:

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare stock solutions of N-tosyl-2-aminobutyric acid and N-lauroyl-L-valine (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).

    • Culture the test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Bacillus subtilis ATCC 6633) on appropriate agar plates overnight.

  • Inoculum Preparation:

    • Select several colonies of each bacterial strain and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup (96-well plate):

    • Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

    • Add 100 µL of the appropriate compound stock solution (after an initial dilution in CAMHB to twice the highest desired final concentration) to well 1 of the corresponding row.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 will serve as the positive control (no compound), and well 12 as the negative control (no bacteria).

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] This assay is performed as a follow-up to the MIC test.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_count Incubation & Enumeration cluster_calculation MBC Determination mic_plate Completed MIC plate select_wells Select wells from the MIC plate at and above the MIC with no visible growth mic_plate->select_wells plate_aliquot Plate a defined volume (e.g., 10 µL) from each selected well onto non-selective agar plates select_wells->plate_aliquot incubate_plates Incubate agar plates at 35-37°C for 18-24 hours plate_aliquot->incubate_plates count_colonies Count the number of colonies (CFU) on each plate incubate_plates->count_colonies calculate_reduction Calculate the percentage of killing compared to the initial inoculum count count_colonies->calculate_reduction determine_mbc The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum calculate_reduction->determine_mbc

Sources

Technical Guide: UV-Vis Characterization of N-Arylsulfonyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly in the development of metalloprotease inhibitors and peptidomimetics, N-arylsulfonyl amino acids (e.g., N-tosyl, N-benzenesulfonyl derivatives) serve as critical intermediates and pharmacophores. Unlike native amino acids, which are largely transparent in the near-UV region (excepting Trp, Tyr, Phe), the introduction of an N-arylsulfonyl moiety imparts a distinct spectral signature.

This guide provides an objective comparison of the UV-Vis absorption profiles of these derivatives against standard alternatives (Native and N-Fmoc protected amino acids). It establishes a validated protocol for their characterization, emphasizing the utility of the sulfonamide chromophore for concentration determination in non-aromatic amino acid sequences.

Theoretical Framework: The Sulfonamide Chromophore

To interpret the spectra accurately, one must understand the electronic transitions involved. The N-arylsulfonyl group acts as a complex chromophore.

  • Primary Band (E-Band): Occurs at 215–230 nm . This arises from

    
     transitions within the benzene ring, bathochromically shifted due to the sulfonyl auxochrome.
    
  • Secondary Band (B-Band): Occurs at 250–275 nm . This is the "fingerprint" region, resulting from forbidden

    
     transitions and 
    
    
    
    transitions involving the sulfonyl oxygen lone pairs.

The sulfonyl group (


) is strongly electron-withdrawing. When attached to the amine of an amino acid, it disrupts the lone pair availability on the nitrogen, preventing the typical 

transitions seen in amines and shifting absorption into the measurable UV range.
Diagram 1: Electronic Interaction & Structural Logic

SulfonamideChromophore AromaticRing Aromatic Ring (Benzene/Toluene) Sulfonyl Sulfonyl Group (-SO2-) AromaticRing->Sulfonyl Conjugation AminoAcid Amino Acid Backbone (-NH-CHR-COOH) Sulfonyl->AminoAcid Covalent Bond Transitions Electronic Transitions 1. π -> π* (Ring) 2. n -> π* (S=O) Sulfonyl->Transitions Auxochromic Effect Result UV Signature λmax: ~225nm (Strong) λmax: ~260-270nm (Moderate) Transitions->Result Observable Spectrum

Caption: Figure 1. The sulfonyl group acts as an electron-withdrawing bridge, coupling the aromatic


-system with the amino acid nitrogen, resulting in characteristic UV absorption bands.

Comparative Analysis: N-Arylsulfonyl vs. Alternatives

This section compares N-arylsulfonyl derivatives (specifically N-Tosyl) against Native amino acids and N-Fmoc derivatives (the industry standard for UV-monitored synthesis).

Spectral Performance Data

Experimental Conditions: Solvent: Methanol; Concentration:


 M; Path length: 1 cm.
FeatureNative Amino Acid (e.g., L-Ala)N-Arylsulfonyl (e.g., N-Tosyl-L-Ala)N-Fmoc Derivative (e.g., Fmoc-L-Ala)
Primary

< 210 nm (End absorption)228 nm 265 nm
Secondary

None (Transparent >220nm)261 nm, 267 nm (Fine structure)290 nm, 301 nm
Molar Absorptivity (

)
Negligible (>220 nm)~10,000 (at 228 nm)~500–800 (at 261 nm)~6,000 (at 301 nm)
Detection Sensitivity Very LowModerate High
Solvent Sensitivity LowHigh (Solvatochromic shifts)Moderate
Primary Utility Structural building blockInhibitor design / Crystallography SPPS Synthesis monitoring
Critical Insights for Researchers
  • The "Blank" Problem: Unlike Fmoc, the N-arylsulfonyl absorption at 260–270 nm overlaps significantly with DNA/RNA absorption (

    
     260 nm) and native Tryptophan/Tyrosine residues.
    
    • Recommendation: If your peptide contains Trp/Tyr, you cannot use the 260–270 nm band for quantifying the N-tosyl group specifically without deconvolution.

  • Quantification of Non-Aromatics: For amino acids like Glycine, Alanine, or Leucine, the N-arylsulfonyl group provides the only handle for UV quantification. The band at 228 nm is sensitive but prone to solvent cutoff interference; the bands at 261/267 nm are weaker but interference-free in pure buffers.

Validated Experimental Protocol

To ensure reproducibility (E-E-A-T), follow this self-validating workflow.

Materials
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm). Avoid Acetone (absorbs < 330 nm).

  • Sample: Recrystallized N-arylsulfonyl amino acid (Purity > 98% by HPLC).

  • Blank: Pure solvent from the same bottle used for solvation.

Step-by-Step Workflow
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium lamp) for 30 mins. Run a baseline scan (200–400 nm) with dual cuvettes containing pure solvent.

  • Stock Preparation: Prepare a

    
     mM stock solution. Sonicate to ensure complete dissolution (sulfonamides can be crystalline and slow to dissolve).
    
  • Dilution Series: Create dilutions at 20, 40, 60, 80, and 100

    
    M.
    
  • Scanning: Scan from 400 nm down to 200 nm. Scanning high-to-low reduces hysteresis effects in some detectors.

  • Validation: Calculate

    
     at 
    
    
    
    for all concentrations. If
    
    
    varies by >5% across the series, aggregation is occurring (common with hydrophobic sulfonamides).
Diagram 2: Experimental Logic Flow

ExperimentalProtocol Start Start: Sample Preparation SolventCheck Check Solvent Cutoff (MeOH < 205nm) Start->SolventCheck Dissolve Dissolve Sample (1 mM Stock) SolventCheck->Dissolve Dilute Prepare Dilution Series (10 - 100 µM) Dissolve->Dilute Scan Scan 400nm -> 200nm Dilute->Scan Decision Is ε constant? Scan->Decision Valid Valid Data: Report λmax & ε Decision->Valid Yes Invalid Aggregation Detected: Change Solvent/Conc Decision->Invalid No Invalid->Dissolve Retry

Caption: Figure 2. Logic flow for validating molar absorptivity. Constant


 across dilutions confirms the absence of intermolecular stacking interactions common in sulfonamides.

Solvatochromic Effects & Stability

Solvent Influence

The sulfonamide group is polar.

  • Polar Protic Solvents (MeOH, Water): Cause a blue shift (hypsochromic) of the

    
     band (due to H-bonding stabilizing the ground state lone pair).
    
  • Non-Polar Solvents (Hexane): Reveal the fine structure of the benzenoid bands (260–270 nm) more clearly.

Stability Advantage

Unlike N-acyl groups which are susceptible to enzymatic hydrolysis, or Fmoc which is base-labile, the N-arylsulfonyl bond is extremely stable to both acid and base hydrolysis. This makes these derivatives ideal for:

  • Oral drug candidates: They survive gastric pH.

  • Crystallization studies: They provide rigid structural definition without degradation during slow evaporation.

References

  • Vertex AI Search. (2025). Synthesis and spectral characterization of N-benzenesulfonyl amino acid derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Absorption spectra of near-UV absorbing amino acids. Retrieved from [Link]

  • PharmaTutor. (2012). Electronic Transition in UV Visible Spectroscopy. Retrieved from [Link]

  • Science Alert. (2015). Synthesis, Characterization and Antibacterial Susceptibility of some Benzenesulfonyl Derivatives. Retrieved from [Link]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.